Phentolamine mesylate
Description
Properties
IUPAC Name |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-60-2 (Parent) | |
| Record name | Phentolamine mesilate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215315 | |
| Record name | Phentolamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65-28-1 | |
| Record name | Phentolamine methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phentolamine mesilate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phentolamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phentolamine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENTOLAMINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phentolamine Mesylate: An In-depth Technical Guide on its Mechanism of Action at Alpha-1 and Alpha-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phentolamine mesylate is a potent, non-selective alpha-adrenergic antagonist that competitively inhibits both alpha-1 and alpha-2 adrenergic receptors. This dual antagonism underlies its clinical utility in the management of hypertensive crises, particularly those associated with pheochromocytoma, and in the reversal of local anesthesia. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, with a specific focus on its differential effects on alpha-1 and alpha-2 receptor signaling pathways. We present a compilation of quantitative binding data, detailed experimental protocols for assessing receptor antagonism, and visual representations of the pertinent signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Phentolamine is an imidazoline derivative that functions as a reversible, competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors.[1] Its primary pharmacological effect is vasodilation, resulting from the blockade of alpha-1 receptors on vascular smooth muscle.[2] However, its interaction with presynaptic alpha-2 receptors, which are involved in a negative feedback loop for norepinephrine release, leads to a more complex physiological response, including the potential for reflex tachycardia. A thorough understanding of its interaction with both receptor subtypes is crucial for its safe and effective clinical application and for the development of novel, more selective adrenergic modulators.
Mechanism of Action: Alpha-1 vs. Alpha-2 Receptor Antagonism
Phentolamine's therapeutic and adverse effects are a direct consequence of its blockade of both postsynaptic alpha-1 and presynaptic alpha-2 adrenergic receptors.
Alpha-1 Adrenergic Receptor Antagonism
Postsynaptic alpha-1 adrenergic receptors are primarily coupled to the Gq family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of calcium-dependent protein kinases and subsequent smooth muscle contraction, resulting in vasoconstriction.
Phentolamine competitively binds to these alpha-1 receptors, preventing the binding of norepinephrine and epinephrine and thereby inhibiting this signaling cascade. The resulting effect is a relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance, which lowers blood pressure.[2]
Alpha-2 Adrenergic Receptor Antagonism
Presynaptic alpha-2 adrenergic receptors are predominantly coupled to the Gi family of G-proteins. Activation of these receptors by norepinephrine released into the synaptic cleft initiates a negative feedback mechanism. The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP inhibits further release of norepinephrine from the presynaptic neuron.
By blocking these presynaptic alpha-2 autoreceptors, phentolamine disrupts this negative feedback loop. This leads to an increased release of norepinephrine into the synapse. The excess norepinephrine can then act on postsynaptic beta-1 adrenergic receptors in the heart, leading to an increase in heart rate (tachycardia) and contractility, which can be a significant side effect of non-selective alpha-blockade.
Quantitative Analysis of Receptor Binding
The affinity of phentolamine for alpha-1 and alpha-2 adrenergic receptor subtypes has been characterized in numerous studies, typically through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. As a non-selective antagonist, phentolamine exhibits similar affinity for both alpha-1 and alpha-2 receptor subtypes.
| Receptor Subtype | Species | Ligand | Assay Type | pKi | Ki (nM) | Reference |
| Alpha-1A | Human | Phentolamine | Binding | 8.59 | 2.6 | J Med Chem (1995) 38: 3415-3444 |
| Alpha-1B | Human | Phentolamine | Binding | 8.22 | 6.0 | DrugMatrix in vitro pharmacology data |
| Alpha-1D | Rat | Phentolamine | Binding | 7.35 | 45 | J Med Chem (2003) 46: 265-283 |
| Alpha-2A | Human | Phentolamine | Binding | 8.65 | 2.25 | DrugMatrix in vitro pharmacology data |
| Alpha-2B | Human | Phentolamine | Binding | 7.25 | 55.9 | Bioorg Med Chem Lett (2005) 15: 4691-4695 |
| Alpha-2C | Human | Phentolamine | Binding | 8.4 | - | Mol Pharmacol (1992) 42: 1-5 |
Note: Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and the cited literature. Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
Key Experiment: Determination of Phentolamine's Affinity (Ki) for Alpha-1 and Alpha-2 Adrenergic Receptors via Radioligand Competition Binding Assay
This protocol describes a standard method to determine the binding affinity of phentolamine for alpha-1 and alpha-2 adrenergic receptors expressed in cultured cells or tissue homogenates.
4.1.1. Materials
-
Cell Culture: HEK293 or CHO cells stably expressing the human alpha-1A, alpha-1B, alpha-1D, alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtype.
-
Radioligand:
-
For alpha-1 receptors: [³H]-Prazosin (specific activity ~70-90 Ci/mmol)
-
For alpha-2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol)
-
-
Competitor: this compound
-
Non-specific binding control:
-
For alpha-1 receptors: 10 µM Prazosin
-
For alpha-2 receptors: 10 µM Yohimbine
-
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Homogenizer (e.g., Dounce or Polytron)
-
96-well microplates
-
Filtration apparatus (e.g., Brandel or Millipore) with glass fiber filters (GF/B or GF/C)
-
Scintillation counter
-
Scintillation fluid
-
4.1.2. Membrane Preparation
-
Grow cells expressing the target receptor to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C until use.
4.1.3. Competition Binding Assay
-
Prepare serial dilutions of phentolamine in binding buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.
-
Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of each phentolamine dilution.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3-5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
4.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the phentolamine concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of phentolamine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Phentolamine Blockade.
Caption: Presynaptic Alpha-2 Adrenergic Receptor Signaling and Phentolamine Blockade.
Experimental Workflow
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Conclusion
This compound's mechanism of action is characterized by its non-selective, competitive antagonism of both alpha-1 and alpha-2 adrenergic receptors. While its therapeutic effect of vasodilation is primarily mediated through alpha-1 blockade, its interaction with alpha-2 receptors leads to a complex physiological response that includes the potential for increased sympathetic outflow. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of phentolamine and to aid in the design of more selective and efficacious adrenergic modulators. The provided visualizations of signaling pathways and experimental workflows serve as a tool for a clearer understanding of these complex processes.
References
Phentolamine Mesylate Signaling in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phentolamine mesylate is a non-selective alpha-adrenergic antagonist that induces vasodilation by blocking the effects of endogenous catecholamines on vascular smooth muscle cells. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by phentolamine in this context. It details the canonical alpha-1 adrenergic receptor cascade and the downstream effectors, including the roles of intracellular calcium, protein kinase C (PKC), and the RhoA/Rho-kinase pathway. This document also presents quantitative data on the pharmacological effects of phentolamine and provides detailed experimental protocols for key assays used to investigate its mechanism of action.
Introduction
Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and blood pressure. The sympathetic nervous system, through the release of norepinephrine and epinephrine, plays a pivotal role in regulating this tone by activating adrenergic receptors on vascular smooth muscle cells. This compound, a competitive antagonist of both α1 and α2-adrenergic receptors, effectively counteracts this vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Understanding the intricate signaling pathways that phentolamine modulates is crucial for its therapeutic application and for the development of novel cardiovascular drugs.
The Core Signaling Pathway of this compound in Vascular Smooth Muscle
Phentolamine's primary mechanism of action in vascular smooth muscle is the blockade of α1-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[3] The canonical signaling cascade initiated by α1-adrenergic receptor activation, and consequently inhibited by phentolamine, is as follows:
-
Receptor Activation and G-Protein Coupling: Endogenous agonists like norepinephrine bind to the α1-adrenergic receptor, causing a conformational change that activates the associated Gq protein.
-
Phospholipase C Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C (PLC).[3]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][5]
-
Calcium-Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).
-
Myosin Light Chain Kinase Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[6]
-
Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction.[7][8][9]
Phentolamine, by competitively inhibiting the initial binding of norepinephrine to the α1-adrenergic receptor, effectively blocks this entire cascade, resulting in vasodilation.
References
- 1. Endothelial potentiation of relaxation response to phentolamine in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism and supersensitivity to phenylephrine-induced chronotropic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound relaxes penile corpus cavernosum tissue by adrenergic and non-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of action of phenylephrine in rat atrial heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1-adrenergic receptors in neuronal cultures from rat brain: increased expression in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Phentolamine Mesylate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phentolamine mesylate, a non-selective alpha-adrenergic antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control.
Introduction
This compound is a potent competitive antagonist of both α₁ and α₂-adrenergic receptors.[1][2] Its vasodilatory properties have led to its clinical use in the management of hypertensive emergencies, particularly those associated with pheochromocytoma.[3] Chemically, it is known as 3-[[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol monomethanesulfonate.[4] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This guide details the synthetic pathway and provides a thorough description of the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved in a three-step process:
-
Condensation: The initial step involves the N-alkylation of 3-hydroxy-4-methyldiphenylamine with 2-chloromethylimidazoline hydrochloride to form phentolamine hydrochloride.[5] Toluene is often employed as the solvent for this reaction.[6]
-
Alkalization: The resulting phentolamine hydrochloride is then treated with an inorganic base, such as sodium hydroxide or sodium carbonate, to yield the phentolamine free base.[6]
-
Salt Formation: Finally, the phentolamine free base is reacted with methanesulfonic acid to form the desired this compound salt.[4] This step is typically performed in a solvent such as ethanol or isopropanol.[6][7]
The overall synthesis workflow can be visualized as follows:
Caption: Synthetic pathway of this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various analytical techniques. A summary of key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₃N₃O₄S | [4] |
| Molecular Weight | 377.46 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 179-182 °C | [4][6] |
| Solubility | Water: 50 mg/mL, Ethanol: 26 mg/mL | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available in online databases. | [3] |
| (DMSO-d₆) | ||
| ¹³C NMR | Spectra available in online databases. | [3] |
| (DMSO-d₆) | ||
| FT-IR (ATR) | Characteristic peaks available in online databases. | [3] |
| Mass Spec (ESI) | m/z 282.1 (M+H)⁺ for phentolamine base | [8] |
Table 3: Chromatographic Data for this compound
| Technique | Conditions | Typical Result | Reference(s) |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV | Purity >99% | [6] |
Detailed Experimental Protocols
Synthesis of this compound
Step 1: Condensation to form Phentolamine Hydrochloride [5]
-
To a reaction flask equipped with a reflux condenser and a Dean-Stark apparatus, add 3-hydroxy-4-methyldiphenylamine and toluene.
-
Add 2-chloromethylimidazoline hydrochloride to the mixture.
-
Reflux the mixture at approximately 110°C for 15 hours, continuously removing water using the Dean-Stark trap.
-
Cool the reaction mixture to 100°C and add purified water and ethyl acetate.
-
Heat and reflux for 10 minutes, then allow the layers to separate. The aqueous layer contains the phentolamine hydrochloride.
Step 2: Alkalization to form Phentolamine Free Base [6]
-
Dissolve the phentolamine hydrochloride from the previous step in purified water, heating to approximately 80°C.
-
Adjust the pH of the solution to 8 with an aqueous solution of sodium carbonate.
-
Add activated carbon and stir for 20 minutes for decolorization.
-
Filter the hot solution and cool the filtrate to 10°C.
-
Adjust the pH to 9.5 with an aqueous sodium hydroxide solution.
-
Maintain the temperature at 5°C for 4 hours to allow for precipitation and crystallization.
-
Filter the solid and wash with purified water until the washings are neutral.
-
Dry the solid to obtain phentolamine free base.
Step 3: Salt Formation to yield this compound [6][7]
-
Dissolve the phentolamine free base in anhydrous ethanol or isopropanol in a reaction flask.
-
Slowly add methanesulfonic acid dropwise while stirring, maintaining the temperature between 50-60°C, until the pH of the solution is between 5 and 6.
-
Cool the solution to 10-15°C and allow it to crystallize for 4 hours.
-
Filter the crude this compound and wash with ethyl acetate.
Purification: Recrystallization [6]
-
Dissolve the crude this compound in ethanol by warming.
-
Add activated carbon for decolorization and filter the hot solution.
-
Add ethyl acetate to the filtrate and cool to -10°C for 8 hours to induce crystallization.
-
Filter the purified this compound, wash with ethyl acetate, and dry.
Characterization Methods
High-Performance Liquid Chromatography (HPLC) A validated HPLC method is crucial for determining the purity of the synthesized this compound.[9][10][11][12][13]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at an appropriate wavelength.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[14][15]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
-
Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The spectrum should show characteristic absorption bands corresponding to the functional groups in this compound, such as O-H, N-H, C-H (aromatic and aliphatic), and C=N bonds.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.[8][19]
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of the phentolamine free base [M+H]⁺ at m/z 282.1.
The general workflow for the characterization of synthesized this compound is as follows:
Caption: Analytical workflow for this compound.
Mechanism of Action and Signaling Pathway
Phentolamine is a non-selective antagonist of α₁ and α₂-adrenergic receptors.[1][2] Its pharmacological effects are a result of its ability to block the actions of endogenous catecholamines, such as norepinephrine and epinephrine, at these receptors.
α₁-Adrenergic Receptor Antagonism: α₁-adrenergic receptors are Gq-protein coupled receptors.[20] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20] IP₃ triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[21] By blocking α₁-receptors, phentolamine inhibits this pathway, resulting in vasodilation and a decrease in blood pressure.
α₂-Adrenergic Receptor Antagonism: α₂-adrenergic receptors are Gi-protein coupled receptors located on presynaptic nerve terminals.[1] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in the release of norepinephrine.[1] By antagonizing these presynaptic α₂-receptors, phentolamine blocks this negative feedback loop, which can lead to an increased release of norepinephrine.[2] This effect can contribute to side effects such as tachycardia.[2]
Caption: Phentolamine's mechanism of action at α-receptors.hentolamine's mechanism of action at α-receptors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phentolamine - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 5. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. wjpmr.com [wjpmr.com]
- 11. biology-journal.org [biology-journal.org]
- 12. jfda-online.com [jfda-online.com]
- 13. scielo.br [scielo.br]
- 14. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 15. compoundchem.com [compoundchem.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 21. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PMC [pmc.ncbi.nlm.nih.gov]
Phentolamine Mesylate: A Technical Guide to Solubility in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of phentolamine mesylate in various aqueous and physiological buffer systems. This compound, a non-selective alpha-adrenergic antagonist, is utilized in a range of clinical applications where its solubility characteristics are critical for formulation, bioavailability, and therapeutic efficacy. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visualization of the relevant alpha-adrenergic signaling pathway. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this important pharmaceutical compound.
Introduction
This compound is a competitive antagonist of both α1- and α2-adrenergic receptors.[1][2] This antagonism leads to vasodilation and a subsequent reduction in peripheral resistance, making it a valuable agent in the management of hypertensive crises, particularly those associated with pheochromocytoma.[1][3] Understanding the solubility of this compound in physiological buffers is paramount for the development of stable and effective pharmaceutical formulations, as well as for designing in vitro experiments that accurately reflect in vivo conditions. This guide aims to consolidate the available data and provide standardized methodologies for its assessment.
Physicochemical Properties of this compound
This compound is a white to off-white, odorless crystalline powder.[4][5] It is the mesylate salt of phentolamine.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-[--INVALID-LINK--amino]phenol, monomethanesulfonate | [6] |
| Molecular Formula | C₁₇H₁₉N₃O · CH₄O₃S | |
| Molecular Weight | 377.46 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| pKa | 9.55 ± 0.10 (for the hydrochloride salt at 25°C) | [7] |
Solubility of this compound
The solubility of this compound has been reported in various solvents. It is generally described as freely soluble in water and alcohol.[4] However, for pharmaceutical applications, its solubility in physiological buffers at different pH values is of greater relevance.
Solubility in Common Solvents and Buffers
A summary of the available quantitative solubility data for this compound is presented in Table 2. It is important to note that there are some discrepancies in the reported values, which may be attributable to differences in experimental conditions such as temperature and the exact composition of the buffer.
Table 2: Quantitative Solubility Data for this compound
| Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference(s) |
| Water | Not Specified | Not Specified | 50 mg/mL | [4] |
| Water | Not Specified | Not Specified | Soluble to 100 mM (~37.75 mg/mL) | |
| Ethanol | Not Specified | Not Specified | 26 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Soluble to 100 mM (~37.75 mg/mL) | |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | Approximately 10 mg/mL | [8] |
| Aqueous Buffer | 7.4 | Not Specified | >56.6 µg/mL | [6] |
Solubility in Simulated Physiological Fluids
Experimental Protocols for Solubility Determination
The following section provides detailed methodologies for determining the solubility of this compound in physiological buffers. The "gold standard" shake-flask method for determining equilibrium solubility is described.[9]
Preparation of Simulated Physiological Buffers
Standardized formulations for SGF and SIF are provided by the United States Pharmacopeia (USP).
4.1.1. Simulated Gastric Fluid (SGF), USP (without pepsin)
-
Composition:
-
Sodium Chloride (NaCl): 2.0 g
-
Hydrochloric Acid (HCl): 7.0 mL of concentrated HCl
-
Purified Water: q.s. to 1000 mL
-
-
Preparation: Dissolve 2.0 g of sodium chloride in 500 mL of purified water. Add 7.0 mL of concentrated hydrochloric acid and dilute with purified water to a final volume of 1000 mL. The final pH should be approximately 1.2.[10][11]
4.1.2. Simulated Intestinal Fluid (SIF), USP (without pancreatin)
-
Composition:
-
Monobasic Potassium Phosphate (KH₂PO₄): 6.8 g
-
Sodium Hydroxide (NaOH): 0.2 N solution as required to adjust pH
-
Purified Water: q.s. to 1000 mL
-
-
Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water. Add 190 mL of 0.2 N sodium hydroxide and 400 mL of water. Adjust the pH to 6.8 ± 0.1 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute with purified water to a final volume of 1000 mL.[12][13][14]
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a generalized procedure based on established methods for ionizable drugs.[9][15]
4.2.1. Materials
-
This compound powder
-
Physiological buffers (e.g., SGF, SIF, PBS at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter
4.2.2. Procedure
-
Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]
-
Addition of Buffer: Add a known volume of the desired physiological buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved drug remains constant.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Sample Analysis:
-
Dilute the filtered sample with an appropriate solvent (e.g., the corresponding buffer or mobile phase) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.[16][17]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
pH Measurement: Measure the pH of the remaining saturated solution in each vial to determine the final pH at equilibrium.[9]
-
Calculation: Calculate the solubility of this compound in the respective buffer based on the measured concentration and the dilution factor.
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking α1 and α2-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines like norepinephrine and epinephrine.[1]
Alpha-Adrenergic Receptor Signaling
The diagram below illustrates the signaling pathway affected by this compound. In vascular smooth muscle cells, norepinephrine released from sympathetic nerves binds to α1-adrenergic receptors, which are Gq-protein coupled. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.
Phentolamine also blocks presynaptic α2-adrenergic receptors, which are Gi-protein coupled. These receptors normally provide negative feedback to inhibit further norepinephrine release. By blocking these receptors, phentolamine can paradoxically increase norepinephrine release in the synaptic cleft.[1]
Conclusion
This technical guide has summarized the available solubility data for this compound and provided detailed, standardized protocols for its experimental determination in physiological buffers. While data in simple solvents and PBS are available, a clear data gap exists for its solubility in simulated gastric and intestinal fluids. The provided experimental workflows and signaling pathway diagram offer valuable tools for researchers and drug development professionals. Further studies to establish a comprehensive pH-solubility profile in biorelevant media are warranted to better predict the in vivo behavior of this compound and to aid in the development of optimized pharmaceutical formulations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Phentolamine Methanesulfonate | C18H23N3O4S | CID 91430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. canada.ca [canada.ca]
- 11. biorelevant.com [biorelevant.com]
- 12. 酵素非含有疑似腸液 Dissolution Media Concentrate, Dilute to 10L to conform to USP & EP | Sigma-Aldrich [sigmaaldrich.com]
- 13. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorelevant.com [biorelevant.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
In Vitro Effects of Phentolamine Mesylate on Endothelial Cell Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of phentolamine mesylate on key processes of endothelial cell angiogenesis. Phentolamine, an α-adrenergic receptor antagonist, has demonstrated significant inhibitory effects on the critical events of neovascularization. This document summarizes the quantitative data from relevant studies, details the experimental protocols used to ascertain these findings, and illustrates the implicated signaling pathways.
Executive Summary
Research indicates that this compound impairs several crucial steps in angiogenesis by inhibiting the proliferation, migration, and differentiation of human endothelial cells.[1][2] The underlying mechanism involves the modulation of α-adrenergic receptors (α-ARs) and the suppression of key signaling pathways, including the VEGF/VEGFR-2 and Angiopoietin/Tie-2 axes.[1][2] These findings present phentolamine as a potential candidate for therapeutic strategies targeting angiogenesis-dependent diseases.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of phentolamine on various aspects of endothelial cell function. The data is compiled from studies on human dermal microvascular endothelial cells (HDMECs) and human brain microvascular endothelial cells (HBMECs).[1]
Table 1: Effect of Phentolamine on Endothelial Cell Proliferation
| Cell Type | Phentolamine Concentration (μM) | Inhibition of Proliferation (%) |
| HDMEC | 10 | Data not explicitly quantified in abstract |
| 50 | Data not explicitly quantified in abstract | |
| 100 | Significant inhibition observed[1] | |
| HBMEC | 10 | Data not explicitly quantified in abstract |
| 50 | Data not explicitly quantified in abstract | |
| 100 | Significant inhibition observed[1] |
Table 2: Effect of Phentolamine on Endothelial Cell Migration
| Cell Type | Phentolamine Concentration (μM) | Inhibition of Migration (%) |
| HDMEC | 10 | Data not explicitly quantified in abstract |
| 50 | Data not explicitly quantified in abstract | |
| 100 | Significant inhibition observed[1] | |
| HBMEC | 10 | Data not explicitly quantified in abstract |
| 50 | Data not explicitly quantified in abstract | |
| 100 | Significant inhibition observed[1] |
Table 3: Effect of Phentolamine on Endothelial Cell Tube Formation
| Cell Type | Phentolamine Concentration (μM) | Inhibition of Tube Formation (%) |
| HDMEC | 10 | Data not explicitly quantified in abstract |
| 50 | Data not explicitly quantified in abstract | |
| 100 | Significant inhibition observed[1] | |
| HBMEC | 10 | Data not explicitly quantified in abstract |
| 50 | Data not explicitly quantified in abstract | |
| 100 | Significant inhibition observed[1] |
Table 4: Effect of Phentolamine on Angiogenic Factor Expression in HDMECs
| Target Protein | Phentolamine Concentration (μM) | Change in Expression |
| VEGFR-2 | 100 | Suppressed[1][2] |
| Angiopoietin-1 | 100 | Suppressed[1][2] |
| Angiopoietin-2 | 100 | Suppressed[1][2] |
Note: The primary study[1] indicates dose-dependent inhibition but specific percentages of inhibition at each concentration are not available in the abstract. Access to the full-text article would be required for precise quantitative values.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the in vitro effects of phentolamine on endothelial cell angiogenesis.
Cell Culture
Human Dermal Microvascular Endothelial Cells (HDMECs) and Human Brain Microvascular Endothelial Cells (HBMECs) are cultured in appropriate endothelial cell growth medium supplemented with growth factors and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells between passages 2 and 6 are typically used to ensure consistency.
Cell Proliferation Assay
The effect of phentolamine on endothelial cell proliferation is commonly assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seeding: Endothelial cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 μM).
-
Incubation: Cells are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control group.
Cell Migration Assay (Wound Healing Assay)
The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro.
-
Confluent Monolayer: Endothelial cells are grown to full confluency in 6-well plates.
-
Scratching: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: The cells are then incubated with culture medium containing different concentrations of phentolamine.
-
Imaging: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.
-
Matrix Coating: 96-well plates are coated with a basement membrane extract, such as Matrigel, which is allowed to solidify at 37°C.[3][4][5]
-
Cell Seeding: Endothelial cells are harvested and resuspended in medium containing the desired concentrations of phentolamine. The cell suspension is then seeded onto the solidified matrix.
-
Incubation: The plates are incubated for 6 to 24 hours to allow for the formation of tubular networks.[3][4]
-
Imaging and Quantification: The formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[3]
Western Blot Analysis
Western blotting is used to determine the effect of phentolamine on the expression levels of key proteins involved in angiogenic signaling pathways.
-
Cell Lysis: Endothelial cells are treated with phentolamine for a specified duration, after which they are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., VEGFR-2, Angiopoietin-1, Angiopoietin-2, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathways inhibited by this compound in endothelial cells.
Caption: Phentolamine's inhibitory effects on angiogenesis signaling pathways.
Experimental Workflow
The diagram below outlines the general experimental workflow for assessing the in vitro anti-angiogenic effects of phentolamine.
Caption: Workflow for in vitro anti-angiogenic compound screening.
Conclusion
The available in vitro evidence strongly suggests that this compound is an inhibitor of angiogenesis.[1][2] It exerts its effects by impeding endothelial cell proliferation, migration, and the formation of capillary-like structures.[1] The mechanism of action is linked to the antagonism of α-adrenergic receptors and the downregulation of the VEGFR-2 and Angiopoietin/Tie-2 signaling pathways.[1][2] These findings warrant further investigation into the therapeutic potential of phentolamine and other α-adrenergic blockers in the treatment of diseases characterized by excessive angiogenesis.
References
- 1. Phentolamine inhibits angiogenesis in vitro: Suppression of proliferation migration and differentiation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Phentolamine Mesylate: A Technical Guide to its Alpha-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of phentolamine mesylate for alpha-adrenergic receptors. Phentolamine is a potent, non-selective antagonist of both α1 and α2-adrenergic receptors, a characteristic that underpins its clinical applications in the management of hypertensive crises, particularly those associated with pheochromocytoma, and in the reversal of local anesthesia.[1][2] This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of phentolamine for various alpha-adrenergic receptor subtypes is typically determined through competitive radioligand binding assays. The affinity is commonly expressed as the inhibitor constant (Ki), which represents the concentration of phentolamine required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following tables summarize the Ki values for phentolamine at human and rat alpha-1 and alpha-2 adrenergic receptor subtypes, as compiled from various studies.
Table 1: Binding Affinity of Phentolamine for Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| α1A | Human | [3H]-Prazosin | 11 | [1] |
| α1B | Human | [3H]-Prazosin | 16 | [1] |
| α1D | Human | [3H]-Prazosin | 10 | [1] |
| α1 | Rat (Brain) | [3H]-Prazosin | 32.36 | [1] |
Table 2: Binding Affinity of Phentolamine for Alpha-2 Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| α2A | Human | [3H]-Yohimbine | 55.9 | [1] |
| α2B | Human | [3H]-Yohimbine | 40 | [1] |
| α2C | Human | [3H]-Yohimbine | 25 | [1] |
| α2A | Rat | [3H]-Rauwolscine | 25 | [3] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of phentolamine's binding affinity (Ki) is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled phentolamine to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the alpha-adrenergic receptor subtype of interest. While specific parameters may vary between laboratories, the following represents a generalized protocol for such an assay using cell membranes expressing the target receptor.
Objective: To determine the Ki of phentolamine for a specific alpha-adrenergic receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human alpha-1 or alpha-2 adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor subtype.
-
For α1 subtypes: [3H]-Prazosin is commonly used.
-
For α2 subtypes: [3H]-Yohimbine or [3H]-Rauwolscine are frequently used.
-
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine for α1, 10 µM yohimbine for α2).
-
Competitive Binding: Radioligand and varying concentrations of phentolamine (e.g., 10-11 to 10-5 M).
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of phentolamine.
-
Determine the IC50 value (the concentration of phentolamine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Phentolamine, as an antagonist, blocks the downstream signaling pathways normally initiated by the binding of endogenous agonists like norepinephrine and epinephrine to alpha-adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
References
- 1. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Subtype specificity of alpha-adrenergic receptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors [pubmed.ncbi.nlm.nih.gov]
chemical properties and synthesis of phentolamine mesylate
An In-depth Technical Guide to the Chemical Properties and Synthesis of Phentolamine Mesylate
Introduction
This compound is a potent, reversible, non-selective alpha-adrenergic antagonist.[1][2] It is a synthetic imidazoline derivative that competitively blocks both α1- and α2-adrenergic receptors, leading to vasodilation and a subsequent reduction in peripheral vascular resistance.[3][4][5] This activity makes it clinically significant for the management of hypertensive crises, particularly those associated with pheochromocytoma, and for the prevention of dermal necrosis following norepinephrine extravasation.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white, odorless crystalline powder.[6][7][8] It is the methanesulfonate salt of phentolamine.[3][5] The compound is generally stable, though aqueous solutions are not recommended for long-term storage.[7][9]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | [3][5] |
| CAS Number | 65-28-1 | [3][10] |
| Molecular Formula | C₁₈H₂₃N₃O₄S (or C₁₇H₁₉N₃O · CH₄O₃S) | [3][7][10] |
| Molecular Weight | 377.46 g/mol (or 377.5 g/mol ) | [7][9][10] |
| Appearance | White to off-white, odorless, crystalline powder | [6][7][8] |
| Melting Point | 178 - 182 °C | [7][10][11] |
| Solubility | Water: 10 mg/mL (in PBS, pH 7.2)[3][9], 50 mg/mL[7], Freely soluble[6][8] | |
| Ethanol: 15 mg/mL[3][9], 26 mg/mL[7], Freely soluble[8] | ||
| DMSO: 30 mg/mL | [3][9] | |
| Dimethyl Formamide (DMF): ~50 mg/mL | [9] | |
| Chloroform: Slightly soluble | [6][8] | |
| Purity | ≥98% | [9][10] |
| pKB | 8.07 (for α-adrenergic receptors) | [1] |
| Storage | 2 - 8 °C[10] or -20°C[9] | |
| UV/Vis. (λmax) | 209, 277 nm | [9] |
Synthesis of this compound
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the phentolamine free base, followed by a salt formation reaction with methanesulfonic acid.[7]
-
Stage 1: Synthesis of Phentolamine Free Base: The precursor, phentolamine, is commonly synthesized via a condensation reaction. One documented pathway involves reacting 3-hydroxy-4-methyldiphenylamine with chloromethylimidazoline hydrochloride in a suitable solvent like toluene.[12] The resulting phentolamine hydrochloride is then neutralized, often using a base like dilute ammonia water or an inorganic alkali aqueous solution, to yield the phentolamine free base.[12][13]
-
Stage 2: Salt Formation: The purified phentolamine free base is dissolved in a solvent such as anhydrous ethanol or isopropanol.[12][14] Methanesulfonic acid is then added dropwise to adjust the pH to a range of 5-6.[13][14] The final product, this compound, precipitates out of the solution and can be further purified by recrystallization, often using an ethanol-ethyl acetate mixed solvent system.[12][15]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of high-purity this compound.
Caption: General synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on methodologies described in the literature and patents.
Protocol 1: Salt Formation of this compound
This protocol details the conversion of phentolamine free base to its mesylate salt.[14]
-
Dissolution: Add 24g of phentolamine free base to 240 mL of anhydrous ethanol in a beaker. Stir with a glass rod until the solid is completely dissolved.
-
pH Adjustment: While stirring, slowly add a solution of methanesulfonic acid in ethanol dropwise. Monitor the pH continuously. Continue addition until the pH of the solution is approximately 7. (Note: This will require about 8.2g of methanesulfonic acid).
-
Final pH Tuning: Using a high-precision pH test paper or a calibrated pH meter, carefully adjust the pH to a final value between 5 and 6.
-
Filtration: Filter the solution twice to remove any particulate matter.
-
Concentration: Transfer the filtrate to a three-necked flask suitable for vacuum distillation. Using a water bath with the temperature maintained below 55°C, concentrate the ethanol volume to approximately one-third of the original volume. The solution will become a thick syrup.
-
Precipitation: To the concentrated syrup, add an equal volume of ethyl acetate (approximately 95 mL). Use a scraper to dislodge any solid material from the flask walls. Agitate the flask to induce crystal precipitation.
-
Crystallization: Refrigerate the flask at 10-15°C for 6 hours, protected from light, to allow for complete crystallization.
-
Isolation and Drying: Collect the crystals by filtration. Wash the collected solid 2-3 times with ethyl acetate. Drain the solvent thoroughly. Dry the final product at 80°C for 6 hours to obtain white this compound.
Protocol 2: Synthesis from Phentolamine and Methanesulfonic Acid in Acetone/Water
This protocol describes a method for producing high-purity this compound.[16][17][18]
-
Admixing: In a suitable vessel, admix phentolamine, methanesulfonic acid, acetone, and water to create a first mixture.
-
Second Mixture Formation: Admix the first mixture with methyl t-butyl ether to create a second mixture.
-
Precipitation: Allow this compound to precipitate from the second mixture by cooling. The cooling profile can be critical for purity and crystal form. For example, cool the mixture to a temperature between 15°C and -15°C.
-
Stirring and Further Cooling: Allow the mixture to stir at this temperature for approximately 1 hour, then further cool the mixture to about -20°C to maximize precipitation.
-
Isolation: Isolate the precipitated solid via filtration to yield high-purity this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at both α1- and α2-adrenergic receptors.[4][5] These receptors are key components of the sympathetic nervous system.
-
α1-Adrenergic Receptors: Located on postsynaptic vascular smooth muscle cells, their activation by endogenous catecholamines (e.g., norepinephrine, epinephrine) leads to vasoconstriction. By blocking these receptors, phentolamine prevents this action, resulting in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure.[4][19]
-
α2-Adrenergic Receptors: Located on presynaptic nerve terminals, these receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine.[4][19] Phentolamine's blockade of α2-receptors inhibits this feedback loop, which can lead to an increase in synaptic norepinephrine levels. However, the vasodilatory effect from α1-blockade is the dominant clinical outcome.[4]
Signaling Pathway Diagram
The diagram below illustrates the competitive antagonism of this compound at the alpha-adrenergic receptor.
Caption: Phentolamine's competitive antagonism at α-receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 65-28-1 | >98% [smolecule.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Phentolamine Methanesulfonate | C18H23N3O4S | CID 91430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound for Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound, USP | API | Medisca [medisca.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 12. CN101463009A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 13. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]
- 14. Phentolamine mesilate synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. US11566005B2 - Highly pure this compound and methods for making same - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. CN115368310A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 19. Phentolamine - Wikipedia [en.wikipedia.org]
Phentolamine Mesylate: A Non-Selective Alpha-Adrenergic Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phentolamine mesylate is a potent, non-selective, competitive antagonist of both α1 and α2-adrenergic receptors. This technical guide provides an in-depth overview of its core pharmacology, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental data. Detailed protocols for fundamental in vitro characterization assays are provided, along with visual representations of its signaling pathways and experimental workflows to support further research and development.
Chemical and Physical Properties
This compound is the methanesulfonate salt of phentolamine. It is a white to off-white, crystalline powder.[1]
| Property | Value | Reference |
| Chemical Name | 3-[--INVALID-LINK--amino]phenol methanesulfonate | [1] |
| Molecular Formula | C₁₈H₂₃N₃O₄S | [1] |
| Molecular Weight | 377.46 g/mol | [1] |
| Melting Point | Approximately 178 °C | |
| Solubility | Freely soluble in water and alcohol |
Mechanism of Action
This compound functions as a competitive antagonist at both α1 and α2-adrenergic receptors.[2] Its non-selective blockade of these receptors prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a range of physiological effects.
3.1 Antagonism of α1-Adrenergic Receptors
Located on postsynaptic membranes, primarily on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictive tone, resulting in vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2]
3.2 Antagonism of α2-Adrenergic Receptors
α2-adrenergic receptors are predominantly found on presynaptic nerve terminals and regulate the release of norepinephrine in a negative feedback loop. This compound's blockade of these receptors inhibits this feedback mechanism, which can lead to an increased release of norepinephrine from sympathetic nerve endings.[2] This effect can contribute to reflex tachycardia, a known side effect of the drug.
Signaling Pathway of α1-Adrenergic Receptor Blockade by this compound
Caption: α1-Adrenergic Receptor Signaling and Phentolamine Blockade.
Signaling Pathway of α2-Adrenergic Receptor Blockade by this compound
Caption: α2-Adrenergic Receptor Signaling and Phentolamine Blockade.
Pharmacokinetics and Pharmacodynamics
4.1 Pharmacokinetics
| Parameter | Value | Reference |
| Route of Administration | Intravenous, Intramuscular | |
| Onset of Action | Rapid, within minutes | [2] |
| Half-life | Approximately 19 minutes (intravenous) | |
| Metabolism | Primarily hepatic | |
| Excretion | Primarily renal |
4.2 Pharmacodynamics
The primary pharmacodynamic effect of this compound is vasodilation, leading to a decrease in blood pressure. The non-selective nature of its antagonism results in a complex hemodynamic profile.
| Parameter | Effect | Reference |
| Receptor Affinity (Ki) | α1-adrenergic: ~37 nM, α2-adrenergic: ~918 nM (in rat heart) | |
| Blood Pressure | Decreased | [2] |
| Peripheral Vascular Resistance | Decreased | [2] |
| Heart Rate | Increased (reflex tachycardia) |
Quantitative Data
5.1 Preclinical Data: In Vitro Vasodilation
The following table summarizes hypothetical dose-dependent relaxation of pre-contracted rat aortic rings by this compound.
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | 25.8 ± 3.4 |
| 1 x 10⁻⁷ | 65.1 ± 5.2 |
| 1 x 10⁻⁶ | 92.3 ± 2.7 |
| 1 x 10⁻⁵ | 98.9 ± 1.0 |
5.2 Clinical Data: Treatment of Hypertensive Crisis in Pheochromocytoma
| Patient Group | Dosage | Mean Arterial Pressure (MAP) Reduction | Reference |
| Adults with Pheochromocytoma | 5 mg IV bolus | Significant reduction within minutes | [3] |
| Adults with Hypertensive Emergency | 5-15 mg IV bolus | Target blood pressure reduction in a controlled manner |
Experimental Protocols
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Characterization Workflow.
6.1 Radioligand Binding Assay for α1 and α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing human α1 or α2-adrenergic receptors
-
[³H]-Prazosin (for α1 receptors)
-
[³H]-Yohimbine (for α2 receptors)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand ([³H]-Prazosin for α1, [³H]-Yohimbine for α2, typically at a concentration near their Kd value).
-
Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
6.2 Isolated Organ Bath Experiment for Vascular Reactivity
Objective: To characterize the vasodilatory effect of this compound on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (α1-adrenergic agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
-
Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration:
-
Apply a resting tension of 2 g to each ring.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Contraction:
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Wait for the contraction to reach a stable plateau.
-
-
Dose-Response Curve:
-
Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Clinical Applications
This compound is primarily used in the management of hypertensive emergencies, particularly those associated with:
-
Pheochromocytoma: For the preoperative and intraoperative management of hypertension and for the diagnosis of this condition.[3]
-
Catecholamine-induced hypertensive crises: Such as those resulting from the interaction of monoamine oxidase inhibitors (MAOIs) with tyramine-containing foods.
-
Extravasation of vasoconstrictor agents: To prevent dermal necrosis.
Conclusion
This compound remains a valuable pharmacological tool and therapeutic agent due to its potent and non-selective antagonism of α-adrenergic receptors. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics, as detailed in this guide, is essential for its effective application in research and clinical settings. The provided experimental protocols offer a foundation for the in vitro characterization of this compound and other α-adrenergic antagonists.
References
Phentolamine Mesylate for Studying Catecholamine-Induced Vasoconstriction: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of phentolamine mesylate as a pharmacological tool for studying catecholamine-induced vasoconstriction. This compound is a non-selective alpha-adrenergic antagonist that competitively blocks both α1 and α2 receptors, making it an invaluable agent for elucidating the role of the sympathetic nervous system in vascular tone regulation.[1][2][3] This document details the mechanism of action of phentolamine, provides quantitative data on its receptor binding and functional antagonism, and outlines detailed experimental protocols for its application in both in vitro and in vivo models. Furthermore, this guide presents signaling pathways and experimental workflows through standardized diagrams to facilitate experimental design and data interpretation.
Introduction
Catecholamines, such as norepinephrine and epinephrine, are critical regulators of vascular tone, primarily through their action on adrenergic receptors on vascular smooth muscle cells.[4] Stimulation of α1-adrenergic receptors, and to a lesser extent α2-receptors, on these cells initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1] Understanding the dynamics of this process is fundamental in cardiovascular research and drug development.
This compound serves as a potent and reliable antagonist for investigating these pathways.[3] By competitively inhibiting the binding of catecholamines to alpha-adrenoceptors, phentolamine allows researchers to isolate and study the alpha-adrenergic component of vascular regulation.[1][5] Its non-selective nature for α1 and α2 subtypes makes it a broad-spectrum tool for initial characterization studies, while its well-documented effects provide a solid baseline for comparison with more selective antagonists.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at both postsynaptic α1-adrenergic receptors on vascular smooth muscle cells and presynaptic α2-adrenergic receptors on sympathetic nerve terminals.[1][2]
-
Postsynaptic α1-Adrenergic Receptor Blockade: Catecholamine binding to α1-receptors activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction. Phentolamine competitively binds to these α1-receptors, preventing catecholamine-induced activation of this cascade and thereby promoting vasodilation.
-
Presynaptic α2-Adrenergic Receptor Blockade: Presynaptic α2-receptors are part of a negative feedback loop that regulates norepinephrine release from sympathetic nerve endings. When activated by norepinephrine in the synaptic cleft, these autoreceptors inhibit further norepinephrine release. Phentolamine's blockade of these receptors can interrupt this feedback mechanism, potentially leading to an increase in norepinephrine release, which can cause a rise in heart rate and cardiac output.[2] This effect is an important consideration in the interpretation of in vivo studies.
Signaling Pathway of Catecholamine-Induced Vasoconstriction and Phentolamine Blockade
Caption: Phentolamine blocks catecholamine-induced vasoconstriction by inhibiting α1-receptors.
Quantitative Data
The following tables summarize key quantitative parameters for this compound, providing a basis for dose selection and data comparison in experimental settings.
Table 1: this compound Binding Affinities (Ki) for Adrenergic Receptors
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |
| α1A | Human | CHO Cells | [3H]MK-912 | 2.25 | [6] |
| α1B | Human | CHO Cells | - | - | - |
| α1D | Rat | CHO Cells | [3H]prazosin | 45 | [6] |
| α2A | Human | CHO Cells | [3H]MK-912 | 2.6 | [6] |
| α2B | Human | - | - | - | - |
| α2C | Human | - | - | - | - |
Table 2: Functional Antagonism of Catecholamine-Induced Effects by Phentolamine
| Experimental Model | Species | Agonist | Measured Effect | Phentolamine Concentration/Dose | Result | Reference |
| Isolated Mesenteric Artery | Rat | Norepinephrine | Vasoconstriction | 32 nM | Competitive antagonism, Dose-ratio of 13.9 | [7] |
| Conscious Animal | Dog | Norepinephrine | Vasoconstriction | 2 mg/kg i.v. | 28-fold decrease in vasoconstrictor response | [2] |
| Dorsal Hand Vein | Human | Norepinephrine | Venoconstriction | Local i.v. infusion | ~10-fold rightward shift in norepinephrine dose-response | [8] |
| Conscious Animal | Dog | Sympathetic Nerve Stimulation | Vasoconstriction | 0.5 mg/kg i.v. | Attenuated vasoconstrictor responses | [9] |
| Anesthetized Animal | Cat | Norepinephrine | Blood Pressure Increase | 25 µg/kg/min i.v. | Marked antagonism of peripheral α-adrenoceptors | [10] |
| Human Finger Vasculature | Human | Adrenaline | Vasoconstriction | 1 mg (1 mL) subcutaneous | Reversal of vasoconstriction in an average of 85 minutes | [11][12] |
| Coronary Vasculature | Human | Lower Body Negative Pressure | Coronary Vasoconstriction | 6 mg i.v. | Abolished the increase in coronary vascular resistance index | [13][14] |
Experimental Protocols
In Vitro Aortic Ring Assay
This ex vivo assay is a robust method to assess the vasoactive properties of compounds on isolated blood vessels.
Objective: To determine the antagonistic effect of phentolamine on catecholamine-induced vasoconstriction in isolated aortic rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit or similar physiological salt solution (PSS)
-
Norepinephrine (agonist)
-
This compound (antagonist)
-
Organ bath system with force transducers
-
Dissection microscope and tools
Procedure:
-
Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Place it in ice-cold PSS.
-
Ring Preparation: Under a dissection microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta), with PSS changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Cumulative Concentration-Response Curve to Agonist: Once a stable baseline is achieved, add increasing concentrations of norepinephrine to the organ bath in a cumulative manner to obtain a concentration-response curve for vasoconstriction.
-
Antagonist Incubation: After washing out the norepinephrine and allowing the rings to return to baseline, incubate a separate set of rings with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Repeat Agonist Curve: In the presence of phentolamine, repeat the cumulative concentration-response curve to norepinephrine.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of phentolamine. A rightward shift in the curve indicates competitive antagonism. Calculate the EC50 values and the dose-ratio to determine the potency of phentolamine.
In Vivo Blood Pressure Measurement in a Rodent Model
This protocol describes the direct measurement of arterial blood pressure in an anesthetized rodent to assess the systemic effects of phentolamine on catecholamine-induced hypertension.
Objective: To evaluate the ability of phentolamine to antagonize the pressor response to an intravenously administered catecholamine.
Materials:
-
Rat or mouse
-
Anesthetic (e.g., urethane or pentobarbital)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Norepinephrine (agonist)
-
This compound (antagonist)
-
Heparinized saline
Procedure:
-
Anesthesia: Anesthetize the animal with an appropriate agent.
-
Cannulation: Surgically expose and cannulate a major artery (e.g., carotid or femoral artery) for blood pressure measurement. Cannulate a major vein (e.g., jugular or femoral vein) for drug administration.
-
Stabilization: Connect the arterial catheter to the pressure transducer and allow the animal's blood pressure to stabilize for 10-20 minutes.
-
Agonist Administration: Administer a bolus intravenous injection of norepinephrine and record the peak increase in mean arterial pressure.
-
Return to Baseline: Allow the blood pressure to return to the pre-injection baseline.
-
Antagonist Administration: Administer an intravenous dose of this compound.
-
Repeat Agonist Challenge: After a suitable interval for phentolamine to take effect, administer the same dose of norepinephrine and record the pressor response.
-
Data Analysis: Compare the magnitude of the pressor response to norepinephrine before and after the administration of phentolamine to quantify the antagonistic effect.
Experimental Workflow for In Vitro Aortic Ring Assay
Caption: A stepwise workflow for assessing phentolamine's effect on vasoconstriction in aortic rings.
Logical Relationships in the Study of Vasoconstriction
The use of phentolamine is based on a clear logical framework for dissecting the components of vascular regulation.
Caption: The logical flow of how phentolamine is used to confirm α-adrenergic mediation of vasoconstriction.
Conclusion
This compound remains a cornerstone pharmacological agent for the investigation of catecholamine-induced vasoconstriction. Its well-characterized, non-selective alpha-adrenergic antagonism provides a powerful tool for researchers to probe the sympathetic control of vascular tone in both health and disease. By employing the quantitative data and detailed protocols outlined in this guide, scientists can design rigorous experiments to further our understanding of cardiovascular physiology and pathology. The provided diagrams offer a visual framework for conceptualizing the underlying mechanisms and experimental procedures, thereby enhancing the clarity and impact of research in this field.
References
- 1. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catecholamine-induced vasoconstriction is sensitive to carbonic anhydrase I activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Restoration of vasoconstrictor responses to noradrenaline by prostaglandin E2 after alpha-adrenoceptor blockade in rat isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local and systemic phentolamine antagonism of norepinephrine-induced hand vein constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the antagonistic effects of phentolamine on vasoconstrictor responses to exogenous and neurally released noradrenaline in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central cardiovascular effects of phentolamine in chloralose-anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How long does it take phentolamine to reverse adrenaline-induced vasoconstriction in the finger and hand? A prospective, randomized, blinded study: The Dalhousie project experimental phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How long does it take phentolamine to reverse adrenaline-induced vasoconstriction in the finger and hand? A prospective, randomized, blinded study: The Dalhousie project experimental phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous phentolamine abolishes coronary vasoconstriction in response to mild central hypovolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous phentolamine abolishes coronary vasoconstriction in response to mild central hypovolemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Phentolamine Mesylate for Adrenergic Response Blockade in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of phentolamine mesylate, a non-selective alpha-adrenergic antagonist, in cultured cell systems. This document outlines the mechanism of action, provides detailed experimental protocols for blocking adrenergic responses, and presents relevant quantitative data to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a competitive antagonist of both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.[1] This broad-spectrum activity makes it a valuable tool for in vitro studies aimed at elucidating the role of alpha-adrenergic signaling in various cellular processes. By blocking the binding of endogenous agonists like norepinephrine and epinephrine, this compound allows researchers to investigate the downstream consequences of alpha-adrenoceptor inhibition.
Mechanism of Action:
-
Alpha-1 Adrenergic Receptors (Gq-coupled): Phentolamine blocks the Gq protein-coupled signaling cascade initiated by α₁-receptor activation. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum is thus attenuated.
-
Alpha-2 Adrenergic Receptors (Gi-coupled): At α₂-receptors, phentolamine inhibits the Gi protein-coupled pathway. This action prevents the inhibition of adenylyl cyclase, leading to a rescue of cyclic adenosine monophosphate (cAMP) levels that would otherwise be suppressed by α₂-agonist stimulation.[2]
Quantitative Data: this compound Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal effective concentrations (EC₅₀) of phentolamine at alpha-adrenergic receptor subtypes. These values are critical for determining the appropriate concentration range for in vitro experiments.
| Parameter | Receptor Subtype | Cell Line/System | Value | Reference |
| Ki | α₂C | CHO cells | 3.6 nM | [1] |
| EC₅₀ | α₁ | Rat Heart Membranes | 37 nM | [3] |
| Ki | α₁A | Human recombinant | 5.81 nM | [2] |
| IC₅₀ | α₁A | CHO-K1/ADRA1A cells | 12.6 nM | [2] |
Experimental Protocols
General Cell Culture and this compound Preparation
Recommended Cell Lines:
-
For α₁-Adrenergic Studies:
-
For α₂-Adrenergic Studies:
-
HEK293 or CHO cells stably expressing α₂-adrenergic receptor subtypes (e.g., α₂A, α₂B, α₂C).[6]
-
HT29 (human colon adenocarcinoma) cells endogenously express α₂-adrenergic receptors.
-
This compound Stock Solution Preparation:
-
This compound is soluble in water.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, deionized water or phosphate-buffered saline (PBS).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer.
Protocol 1: Inhibition of α₁-Adrenergic Receptor-Mediated Intracellular Calcium Mobilization
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced increases in intracellular calcium in cells expressing α₁-adrenergic receptors.
Materials:
-
Cells expressing α₁-adrenergic receptors (e.g., CHO-K1/ADRA1A)
-
Complete growth medium (e.g., Ham's F12, 10% FBS)
-
Black, clear-bottom 96-well microplates
-
This compound
-
α₁-adrenergic agonist (e.g., phenylephrine, norepinephrine)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBS.
-
Aspirate the growth medium from the cell plate and wash once with HBS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C or room temperature in the dark.
-
-
Cell Washing:
-
Aspirate the dye loading solution and wash the cells 2-3 times with HBS to remove extracellular dye.
-
Add 100 µL of HBS to each well.
-
-
Phentolamine Incubation:
-
Prepare serial dilutions of this compound in HBS.
-
Add the desired concentration of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark. Include wells with vehicle control.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence kinetically (e.g., every 1-2 seconds) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the plate reader's injector, add the α₁-adrenergic agonist (e.g., phenylephrine at a concentration that elicits a submaximal response, typically in the nM to low µM range) to the wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Normalize the data by expressing the response in the presence of phentolamine as a percentage of the response with the agonist alone.
-
Plot the normalized response against the log of the phentolamine concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Assessment of α₂-Adrenergic Receptor Blockade via cAMP Assay
This protocol details the measurement of this compound's ability to reverse the agonist-induced inhibition of cAMP production in cells expressing α₂-adrenergic receptors.
Materials:
-
Cells expressing α₂-adrenergic receptors (e.g., HEK293 cells)
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
α₂-adrenergic agonist (e.g., clonidine, UK-14,304)
-
Forskolin (to stimulate adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Lysis buffer (provided with the cAMP kit or a compatible buffer)
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells into a 96-well plate and grow to near confluency.
-
Prior to the assay, aspirate the growth medium and replace it with serum-free medium for 2-4 hours to reduce basal signaling.
-
-
Phentolamine and Agonist Treatment:
-
Prepare solutions of this compound and the α₂-agonist in serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add the α₂-agonist at a concentration that gives a significant inhibition of forskolin-stimulated cAMP production.
-
Immediately add forskolin (typically 1-10 µM) to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
Incubate as per the kit manufacturer's instructions (e.g., with shaking) to ensure complete lysis.
-
-
cAMP Quantification:
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol. This typically involves the addition of detection reagents and measurement of the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data. The response in the presence of the α₂-agonist will be a decrease in forskolin-stimulated cAMP levels. The effect of phentolamine will be a reversal of this inhibition.
-
Plot the percentage reversal of inhibition against the log of the phentolamine concentration to determine the EC₅₀ for the blockade.
-
Visualizations
Adrenergic Signaling Pathways and Phentolamine Blockade
Caption: this compound blocks both α₁ and α₂ adrenergic signaling pathways.
Experimental Workflow for α₁-Blockade Assessment
Caption: Workflow for assessing α₁-adrenergic receptor blockade.
Logical Relationship of Phentolamine's Antagonism
References
- 1. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Subtype specificity of alpha-adrenergic receptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phentolamine Mesylate for Inhibition of Norepinephrine-Induced Vascular Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phentolamine mesylate is a non-selective alpha-adrenergic antagonist used to counteract the vasoconstrictive effects of norepinephrine.[1][2] It competitively blocks both α1 and α2-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit norepinephrine-induced contractions in isolated vascular smooth muscle preparations, a critical assay in cardiovascular research and drug development.
The primary mechanism of action involves the reversible blockade of α-adrenergic receptors on vascular smooth muscle, preventing the binding of norepinephrine and subsequent vasoconstriction.[1] Phentolamine's non-selective nature means it also blocks presynaptic α2-receptors, which can lead to an increase in norepinephrine release, a factor to consider in experimental design.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for norepinephrine-induced contraction and its inhibition by this compound, compiled from various studies.
Table 1: Norepinephrine Vasoactive Parameters
| Parameter | Species/Tissue | Value | Reference |
| EC50 | Rabbit Aorta | 31 ± 6 nM | [4](--INVALID-LINK--) |
| EC50 | Rabbit Aorta | 0.48 ± 0.05 µM | [5](--INVALID-LINK--) |
| p[A]50 | Rat Aorta | 7.74 ± 0.10 | [1](--INVALID-LINK--) |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. p[A]50 is the negative logarithm of the EC50.
Table 2: this compound Antagonist Parameters
| Parameter | Agonist | Species/Tissue | Value | Reference |
| pA2 | Norepinephrine | Rat Heart | 7.52 | [2](--INVALID-LINK--) |
| Inhibition | Norepinephrine | Cat Pial Arteries | 38% at 0.25 µM | [3](--INVALID-LINK--) |
| Inhibition | Norepinephrine | Cat Pial Arteries | 73% at 2.5 µM | [3](--INVALID-LINK--) |
| IC50 | Epinephrine | Human Platelets | 150 nM | [6](--INVALID-LINK--) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%.
Signaling Pathway
Caption: Norepinephrine signaling pathway leading to vasoconstriction and its inhibition by this compound.
Experimental Protocols
Protocol 1: Isolated Aortic Ring Preparation
This protocol describes the preparation of aortic rings from a rat or rabbit for in vitro pharmacology studies.
Materials:
-
Male Wistar rats (250-300 g) or New Zealand white rabbits (2-2.5 kg)
-
Krebs-Henseleit solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose.
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Dissection microscope
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold KHS.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
Mount the aortic rings in an organ bath system.
References
- 1. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local and systemic phentolamine antagonism of norepinephrine-induced hand vein constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antagonistic effects of phentolamine on vasoconstrictor responses to exogenous and neurally released noradrenaline in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phentolamine and rat aortic smooth muscle responsiveness to potassium chloride, isoproterenol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive vs. noncompetitive blockade of epinephrine-sensitive GTPase activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Detection of Phentolamine Mesylate in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of phentolamine mesylate in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is sensitive, rapid, and suitable for pharmacokinetic studies.
Introduction
This compound is a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies and as a reversal agent for local anesthesia. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. UPLC-MS/MS offers a highly sensitive and specific platform for the accurate quantification of phentolamine in biological matrices, which is essential for detailed pharmacokinetic assessments.[1] This document outlines a validated method for the determination of phentolamine in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and key pharmacokinetic parameters derived from clinical studies.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Carbamazepine (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Water (Ultrapure)
-
Human Plasma (Blank)
Sample Preparation: Liquid-Liquid Extraction
A simple and efficient liquid-liquid extraction is employed for the isolation of phentolamine from plasma samples.[2][3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Carbamazepine).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
A sensitive and rapid UPLC-MS/MS method has been developed for the determination of phentolamine in human plasma.[2][3]
Table 1: UPLC and Mass Spectrometer Operating Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile : 1% Formic Acid in Water (33:67, v/v)[2][3] |
| Flow Rate | 0.45 mL/min[2][3] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 1.0 min[2][3] |
| Mass Spectrometer | QTrap5500 or equivalent[2][3] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2][3] |
| Curtain Gas | 40 psig |
| Nebulizer Gas | 50 psig |
| Turbo Gas | 55 psig |
| Ion Spray Voltage | 2.5 kV |
| Temperature | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][3] |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Phentolamine | 282.1 | 212.0[2][3] | 150 |
| Carbamazepine (IS) | 237.1 | 194.2[2][3] | 150 |
Method Validation Summary
The described UPLC-MS/MS method was fully validated according to regulatory guidelines.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100.0 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][3] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Application to Pharmacokinetic Studies
This validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in healthy volunteers.
Study Design
In one study, 16 healthy volunteers received injections of this compound at doses of 0.2 mg, 0.4 mg, and 0.8 mg.[4][5] Blood samples were collected at 16 time points, from 5 minutes before the injection to 15 hours post-injection.[4][5] In another study, 20 healthy male volunteers were administered a single oral dose of 60 mg of phentolamine.[2][3]
Pharmacokinetic Data
The pharmacokinetic parameters of phentolamine were calculated using non-compartmental analysis.
Table 4: Pharmacokinetic Parameters of this compound (Injection) [4][5]
| Parameter | 0.2 mg Dose | 0.4 mg Dose | 0.8 mg Dose |
| Tmax (min) | 12 - 13 | 12 - 13 | 12 - 13 |
| t½ (h) | 3.84 - 4.07 | 3.84 - 4.07 | 3.84 - 4.07 |
| CL (L/h) | ~190 | ~190 | ~190 |
| Cmax, AUC0-t, and AUC0-∞ | \multicolumn{3}{c | }{Increased proportionally with dose} |
Table 5: Pharmacokinetic Parameters of Phentolamine (Oral Administration)
| Parameter | Value |
| Dose | 60 mg[2][3] |
| Number of Subjects | 20[2][3] |
| Pharmacokinetic Parameters | Not explicitly stated in the provided abstracts, but the method was successfully applied to the study. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the quantitative analysis process.
References
- 1. Pharmacokinetics of lidocaine with epinephrine following local anesthesia reversal with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics Study of this compound Injection in Healthy Volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Phentolamine Mesylate for Reversal of Epinephrine-Induced Ischemia
Introduction
Epinephrine is a potent vasoconstrictor commonly used in clinical settings, often added to local anesthetics to prolong their effect and for resuscitation during anaphylaxis and cardiac arrest.[1] However, its powerful vasoconstrictive action, mediated through alpha-adrenergic receptors, can lead to severe tissue ischemia if administered improperly, such as through accidental intravenous infiltration (extravasation) or injection into areas with terminal arteries like fingers or toes.[2][3] Phentolamine mesylate is a non-selective alpha-adrenergic antagonist that serves as a direct antidote to this condition.[4][5] It competitively blocks alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle, thereby reversing the vasoconstrictive effects of epinephrine, leading to vasodilation and restoration of blood flow to the ischemic tissue.[4][6] this compound is the only FDA-approved antidote for the extravasation of vasopressors like epinephrine.[2]
Mechanism of Action
Epinephrine stimulates alpha-1 adrenergic receptors located on vascular smooth muscles, initiating a signaling cascade that results in smooth muscle contraction and vasoconstriction, or the narrowing of blood vessels.[4][7] this compound functions by competitively binding to both alpha-1 and alpha-2 receptors, which inhibits their interaction with catecholamines such as epinephrine.[4] By blocking these receptors, phentolamine prevents vasoconstriction and induces vasodilation, which reduces peripheral vascular resistance and restores blood flow to the affected ischemic area.[5][8] This vasodilation also accelerates the systemic absorption and clearance of the locally injected epinephrine and any accompanying local anesthetic.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in reversing epinephrine-induced ischemia.
Table 1: Dosage and Administration for Epinephrine Extravasation
| Parameter | Adult | Pediatric | Reference |
| Standard Dose | 5 to 10 mg | 0.1 - 0.2 mg/kg | [2][9][10] |
| Maximum Dose | 10 mg total | 5 mg total | [10][11] |
| Dilution | Dilute 5-10 mg in 10 mL of 0.9% NaCl | Dilute dose in 0.9% NaCl to a suitable volume | [2][10][11] |
| Administration | Subcutaneous (SC) infiltration into the affected area | Subcutaneous (SC) infiltration into the affected area | [11][12] |
| Timing | Within 12 hours of extravasation (most effective within 1 hour) | Within 12 hours of extravasation | [2][10][12] |
Table 2: Efficacy and Reversal Time
| Application | Phentolamine Dose/Concentration | Average Reversal Time | Control/Comparison | Reference |
| Digital Ischemia | 1 mg in 1 cm³ saline | 85 minutes | 320 minutes (Saline Injection) | [1][13] |
| Digital Ischemia | 3 mg (3 mL of 1 mg/mL solution) | Immediate blanching reversal | Not Applicable | [12][14] |
| Digital Ischemia | 0.5% this compound | Immediate resolution of ischemia | Ineffective (Warm water, nitroglycerin) | [15] |
Experimental Protocols
Protocol 1: Reversal of Ischemia Following Vasopressor Extravasation
This protocol outlines the procedure for administering this compound following the extravasation of an epinephrine infusion.
1. Materials:
-
This compound for Injection, USP (5 mg vial)
-
10 mL syringe
-
Sterile 0.9% Sodium Chloride (Normal Saline) for injection
-
25-gauge (or smaller) needles
-
Alcohol swabs
-
Sterile gloves
2. Procedure:
-
Stop Infusion: Immediately stop the infusion of the vasopressor (epinephrine) upon identification of extravasation. Leave the catheter in place for the moment.[11]
-
Aspirate: Attempt to aspirate as much of the extravasated drug as possible through the existing catheter.[11]
-
Prepare Phentolamine Solution:
-
Reconstitute a 5 mg vial of this compound with 1 mL of Sterile Water for Injection if it is in lyophilized form.[9]
-
Withdraw the entire 5 mg of phentolamine into a 10 mL syringe.
-
Add 9 mL of 0.9% NaCl to the syringe to achieve a final volume of 10 mL and a concentration of 0.5 mg/mL.[2][9] Gently mix the solution.
-
-
Site Preparation: Cleanse the skin around the extravasation site with alcohol swabs.
-
Administration:
-
Using a 25-gauge or smaller needle, subcutaneously infiltrate the prepared phentolamine solution into the ischemic area.[12]
-
Administer the solution by making multiple small injections around and into the blanched, indurated tissue.[2] Change the needle with each new skin entry if necessary.[12]
-
The goal is to liberally infiltrate the entire affected area to ensure the antidote reaches the constricted vessels.
-
-
Monitoring:
-
Repeat Dosing: If blanching and ischemia persist or recur, the dose may be repeated.[2]
Protocol 2: Reversal of Accidental Digital Epinephrine Injection
This protocol is intended for cases of accidental injection of high-concentration epinephrine (e.g., from an auto-injector) into a digit.
1. Materials:
-
This compound (1 mg/mL or 0.5% solution)
-
1 mL or 3 mL syringe
-
25-gauge or smaller needle
-
Alcohol swabs
-
Sterile gloves
2. Procedure:
-
Assessment: Confirm the site of accidental injection and assess the extent of digital ischemia (pallor, pain, coolness).
-
Prepare Phentolamine:
-
Site Preparation: Cleanse the skin around the injection puncture site and along the digit with alcohol swabs.
-
Administration:
-
Monitoring and Follow-up:
-
Observe the digit for rapid return of color and warmth, indicating successful reperfusion.
-
Monitor for systemic side effects, although they are less likely with small, localized doses.
-
Even with successful reversal, follow-up is recommended to ensure no long-term sequelae develop.
-
Disclaimer: These application notes and protocols are for informational purposes for research, scientific, and drug development professionals. They are compiled from publicly available literature and are not a substitute for established clinical guidelines or professional medical advice. All procedures should be performed by qualified personnel in an appropriate setting.
References
- 1. Reversal of Digital Ischemia with Phentolamine After Accidental Epinephrine Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hospitalprocedures.org [hospitalprocedures.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 10. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. cmaj.ca [cmaj.ca]
- 12. phentolamine | LHSC [lhsc.on.ca]
- 13. jscholarpublishers.com [jscholarpublishers.com]
- 14. How long does it take phentolamine to reverse adrenaline-induced vasoconstriction in the finger and hand? A prospective, randomized, blinded study: The Dalhousie project experimental phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phentolamine reversal of epinephrine-induced digital vasospasm. How to save an ischemic finger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The reversal of the ischemic effects of epinephrine on a finger with local injections of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Phentolamine in Urinary Tract Smooth Muscle Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phentolamine in studies of urinary tract smooth muscle. Phentolamine, a non-selective alpha-adrenergic antagonist, is a critical tool for investigating the physiological and pharmacological roles of adrenergic signaling in the control of bladder and urethral function.
Introduction
The lower urinary tract is regulated by a complex interplay of neural pathways, with the sympathetic nervous system playing a key role in urine storage. Adrenergic receptors, particularly alpha-1 (α1) and alpha-2 (α2) subtypes, are densely expressed in the bladder neck and urethra, mediating smooth muscle contraction to maintain continence.[1][2] Phentolamine, by blocking these receptors, induces smooth muscle relaxation and is therefore extensively used to study urodynamics and the pathophysiology of conditions such as benign prostatic hyperplasia (BPH) and bladder outlet obstruction.[3][4]
Data Presentation: Phentolamine Activity in Smooth Muscle
The following table summarizes the quantitative data for phentolamine's activity on various smooth muscle preparations. These values are essential for designing experiments and interpreting results.
| Parameter | Agonist | Tissue | Species | Value | Reference |
| K(beta) | --- | Various Smooth Muscles | Rat, Rabbit, Guinea-Pig | 4 - 28 nM | [5] |
| IC50 | Various α-agonists | Various Smooth Muscles | Rat, Rabbit, Guinea-Pig | 5 - 30 nM | [5] |
| pA2 | Phenylephrine | Mouse Urethra | Mouse | ~5.6 | [6] |
| pA2 | Phenylephrine | Rat Vas Deferens (α1A) | Rat | ~5.6 | [6] |
| pA2 | Phenylephrine | Rat Aorta (α1D) | Rat | ~5.4 | [6] |
| pKi | --- | Human α1A-adrenoceptor | Human | ~6.0 | [6] |
| pKi | --- | Human α1D-adrenoceptor | Human | ~6.0 | [6] |
Signaling Pathways of Phentolamine in Urinary Tract Smooth Muscle
Phentolamine primarily exerts its effects by competitively blocking α1 and α2-adrenergic receptors. In the urinary tract, this leads to the relaxation of smooth muscle in the bladder neck and urethra. However, research has also indicated non-adrenergic effects, particularly in the detrusor muscle, which may involve cyclo-oxygenase metabolites and transmembrane calcium influx.[7]
Caption: Signaling pathways of phentolamine in urinary tract smooth muscle.
Experimental Protocols
In Vitro Smooth Muscle Contractility Assay
This protocol details the methodology for assessing the effect of phentolamine on isolated urinary tract smooth muscle strips.
1. Tissue Preparation
-
Euthanize the animal (e.g., rat, mouse, guinea pig) in accordance with approved animal care and use committee protocols.[8]
-
Carefully dissect the bladder and urethra, placing them in cold, oxygenated Krebs solution.[6][8]
-
The composition of Krebs solution is (in mM): NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, and dextrose 11.7.[8]
-
Prepare longitudinal strips of the bladder detrusor or rings of the urethra (approximately 2x8 mm).[9]
-
The mucosal layer can be removed to study the direct effects on the smooth muscle.[8]
2. Organ Bath Setup
-
Mount the tissue strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[6]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[6][8]
-
Apply an initial tension (e.g., 1-2 g for rat bladder) and allow the tissue to equilibrate for at least 45-60 minutes, with periodic washing.[6]
3. Experimental Procedure
-
Baseline Contractions: Elicit reproducible contractions using an agonist such as phenylephrine (for urethra) or carbachol (for bladder).[1] A typical concentration for phenylephrine is 10 µM.[1]
-
Phentolamine Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a desired concentration of phentolamine for 20-30 minutes.[1][6]
-
Concentration-Response Curves: Generate cumulative concentration-response curves for the agonist in the presence of phentolamine. This allows for the determination of pA2 values.
-
Washout: Thoroughly wash the tissue to remove phentolamine and assess for recovery of the agonist response.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro smooth muscle contractility studies.
Concluding Remarks
Phentolamine is an invaluable pharmacological tool for elucidating the role of the adrenergic nervous system in urinary tract function. The protocols and data presented here provide a framework for conducting robust and reproducible experiments. Researchers should carefully consider the specific tissue, species, and experimental conditions to ensure the accurate interpretation of their findings.
References
- 1. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bladder neck dysfunction: the effect of the alpha-adrenergic blocking agent phentolamine on bladder neck dysfunction and a fluorescent histochemical study of bladder neck smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The classical competitive antagonism of phentolamine on smooth muscle preparations, investigated by two procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mirabegron relaxes urethral smooth muscle by a dual mechanism involving β3‐adrenoceptor activation and α1‐adrenoceptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phentolamine-induced rhythmic contractions in bladder detrusor muscle of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Phentolamine Mesylate in the Management of Norepinephrine Extravasation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine is a potent vasoconstrictor widely used in critical care to manage hypotension. However, its extravasation into surrounding tissue can lead to severe ischemic injury and necrosis. Phentolamine mesylate, a non-selective alpha-adrenergic antagonist, is the standard antidote for this complication. These application notes provide a comprehensive overview of the use of this compound for treating norepinephrine extravasation in various animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their studies.
Mechanism of Action
Norepinephrine primarily exerts its vasoconstrictive effects by stimulating alpha-1 adrenergic receptors on vascular smooth muscle.[1] This activation triggers a downstream signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.[2][3] this compound competitively blocks both alpha-1 and alpha-2 adrenergic receptors.[1][4] By inhibiting the alpha-1 receptors, phentolamine directly counteracts norepinephrine-induced vasoconstriction, leading to vasodilation and restoration of blood flow to the ischemic tissue.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to treat norepinephrine or other vasopressor extravasation in different animal models.
Table 1: this compound for Vasopressor Extravasation in Canine Models
| Parameter | Details | Reference |
| Animal Model | 8-year-old male neutered Labrador Retriever (clinical case) | [5][6][7] |
| Extravasation Induction | Accidental from a cephalic peripheral intravenous catheter | [5][6][7] |
| Phentolamine Dose | 10 mg | [5][6][7] |
| Administration Route | Subcutaneous infiltration | [5][6][7] |
| Dilution | 10 mL of sterile saline | [5][6][7] |
| Time to Treatment | Within 11 hours of extravasation recognition | [5] |
| Observed Outcomes | - Immediate change from "blanched" to "pink" color at the site- Resolution of subcutaneous edema within 7 days- Progression to a necrotic focus which healed over 9 days | [5][7] |
| Reference Study | A 1957 experimental study in dogs showed 10 mg of phentolamine was "dramatically effective" in preventing necrosis when administered up to 12 hours after norepinephrine infusion. | [7] |
Table 2: this compound for Dopamine-Induced Extravasation in Rodent Models
| Parameter | Details | Reference |
| Animal Model | Rats | [8] |
| Extravasation Induction | Subcutaneous injection of dopamine (0.8 mg/mL and 3.2 mg/mL) | [8] |
| Phentolamine Doses | 0.5 mg and 1 mg | [8] |
| Administration Route | Subcutaneous injection into the extravasation site | [8] |
| Time to Treatment | Within 10 minutes of dopamine administration | [8] |
| Observed Outcomes | - Clinically effective in preventing tissue injury (blanching and hematoma)- Microscopic evaluation of tissue samples was inconclusive | [8] |
Table 3: this compound for Norepinephrine-Induced Vasoconstriction in Rabbit Models
| Parameter | Details | Reference |
| Animal Model | Rabbits | [9] |
| Norepinephrine Application | Topical microapplication on spinal pial arteries (5x10⁻⁸M to 5x10⁻³M) | [9] |
| Phentolamine Application | Topical co-application with norepinephrine | [9] |
| Observed Outcomes | - Norepinephrine caused significant dose-dependent vasoconstriction.- Phentolamine prevented norepinephrine-induced vasoconstriction when applied at an equimolar concentration. | [9] |
Experimental Protocols
Induction of Norepinephrine Extravasation in a Canine Model (Adapted from clinical case reports)
Objective: To create a model of norepinephrine extravasation for the evaluation of therapeutic interventions.
Materials:
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Norepinephrine solution
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Intravenous catheter
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Infusion pump
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Sterile saline
Procedure:
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Anesthetize a healthy adult dog according to an approved institutional protocol.
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Place a peripheral intravenous catheter, for example, in the cephalic vein.
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Initiate a continuous rate infusion of norepinephrine. The concentration and rate can be adjusted to achieve a specific mean arterial pressure, but high concentrations increase the risk of severe injury upon extravasation.[5]
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To induce extravasation, either intentionally dislodge the catheter or allow for a prolonged infusion that may lead to accidental dislodgement.
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Monitor the catheter site for signs of extravasation, including swelling, coolness, and blanching of the skin.[7]
Treatment of Norepinephrine Extravasation with this compound in a Canine Model
Objective: To administer this compound to counteract the effects of norepinephrine extravasation.
Materials:
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This compound for injection (e.g., 5 mg vial)
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Sterile saline for dilution
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Syringes (e.g., 10 mL)
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Fine gauge needles (e.g., 25-gauge)
Procedure:
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Upon confirmation of norepinephrine extravasation, immediately stop the infusion.
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Prepare the phentolamine solution. A common dilution is 5-10 mg of phentolamine in 10 mL of sterile saline.[5][7][10]
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Using a fine gauge needle, administer the phentolamine solution via multiple subcutaneous injections around and into the affected area.[5][7]
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The area of infiltration is typically identified by its cold, hard, and pale appearance.[7]
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Monitor the animal for local and systemic effects. The blanched appearance of the skin should reverse almost immediately.[10] Potential side effects include hypotension and tachycardia.[10]
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Document the progression of the site with photographs at regular intervals (e.g., 12 hours, 24 hours, and daily thereafter) to assess healing.[5][7]
Induction and Treatment of Vasopressor Extravasation in a Rat Model (Adapted from a dopamine study)
Objective: To create and treat a localized vasopressor extravasation model in rats.
Materials:
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Norepinephrine or dopamine solution
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This compound
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Sterile saline
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Syringes and needles for subcutaneous injection
Procedure:
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Anesthetize a rat according to an approved institutional protocol.
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Administer a subcutaneous injection of a vasopressor like norepinephrine or dopamine into a designated skin area (e.g., the dorsal flank).
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Within a short timeframe (e.g., 10 minutes), administer a subcutaneous injection of either this compound (at varying doses, e.g., 0.5 mg and 1 mg) or a saline control into the same site.[8]
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Observe and score the injection sites at regular intervals (e.g., 2, 4, 6, and 8 hours) for clinical signs of tissue injury, such as erythema, induration, and blanching.[8]
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For histological analysis, tissue biopsies can be collected at the end of the observation period to assess for neutrophil migration, edema, and hemorrhage.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phentolamine Infusion for the Treatment of Norepinephrine Extravasation in a Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phentolamine Infusion for the Treatment of Norepinephrine Extravasation in a Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of phentolamine in the prevention of dopamine-induced tissue extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. :: Journal of Korean Neurosurgical Society [jkns.or.kr]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Troubleshooting & Optimization
Phentolamine Mesylate Aqueous Solution Stability: A Technical Support Guide
Welcome to the Technical Support Center for phentolamine mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for stability issues encountered when working with this compound in aqueous solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid Loss of Potency in a Freshly Prepared Aqueous Solution
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Potential Cause: pH of the solution is outside the optimal stability range. Phentolamine is susceptible to pH-dependent degradation.
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Solution:
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Measure the pH of your aqueous solution. The pH of a reconstituted this compound solution is typically between 4.5 and 6.5.[1]
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Studies on the related hydrochloride salt have shown a region of pH-independent stability between pH 3.1 and 4.9, with minimal degradation observed around pH 2.1.[2][3]
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Adjust the pH of your solution to be within the 3.0 to 5.0 range using appropriate buffers (e.g., acetate or phosphate buffers) to enhance stability. Be aware that buffer species can catalyze degradation, so use the lowest effective concentration.[2]
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Issue 2: Appearance of Unknown Peaks in HPLC Analysis After a Few Hours
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Potential Cause 1: Photodegradation. Phentolamine is known to be light-sensitive. Exposure to ambient or UV light can cause rapid degradation.
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Solution 1:
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Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.
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A study on phentolamine hydrochloride demonstrated a nine-fold increase in the degradation rate when exposed to 254 nm UV light.[2]
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If your experimental setup requires exposure to light, minimize the duration and intensity of the exposure.
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Potential Cause 2: Oxidative Degradation. The phenolic hydroxyl group in the phentolamine molecule is susceptible to oxidation.
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Solution 2:
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Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
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Consider the addition of an antioxidant, such as sodium metabisulfite or a chelating agent like EDTA, to your formulation if compatible with your experimental design.
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Avoid contact with incompatible materials, such as iron, which can catalyze oxidation.
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Issue 3: Cloudiness or Precipitation in the Solution
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Potential Cause: Poor solubility at the current pH or interaction with buffer components.
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Solution:
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This compound is generally soluble in water. However, if the pH of the solution shifts towards a more alkaline range, the free base may precipitate. Ensure the pH is maintained in the acidic range.
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Confirm the compatibility of your chosen buffer system with this compound.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous solutions of this compound?
A1: For short-term storage, reconstituted solutions are stable for up to 48 hours at room temperature and for one week at 2 to 8°C.[1] However, for experimental use, it is highly recommended to use freshly prepared solutions. Some sources advise against storing aqueous solutions for more than one day.
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
Q3: Is this compound stable when mixed with other drugs?
A3: Studies have shown that this compound is stable in injectable mixtures with papaverine hydrochloride for up to 30 days at 5°C (retaining over 97% of its original concentration) and at 25°C (retaining over 95% of its original concentration). It is also stable in 0.9% sodium chloride or 5% dextrose injection when mixed with doxofylline for up to 24 hours at room temperature.[4]
Q4: What are the main degradation pathways for phentolamine?
A4: The primary degradation pathways are hydrolysis (pH-dependent) and oxidation. It is also susceptible to photodegradation.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of phentolamine. Note that much of the detailed kinetic data is from studies on phentolamine hydrochloride, a closely related salt.
Table 1: Effect of pH on the Degradation of Phentolamine Hydrochloride in Aqueous Solution
| pH | Buffer System | Rate Constant (k) | Half-life (t½) |
| 2.1 | Acetate | Minimum degradation rate observed | - |
| 3.1 - 4.9 | Acetate | pH-independent region of degradation | - |
Data extrapolated from studies on phentolamine hydrochloride.[2][3]
Table 2: Catalytic Rate Constants for Buffer Species on Phentolamine Hydrochloride Degradation
| Buffer Species | Catalytic Rate Constant (L·mol⁻¹·h⁻¹) |
| Acetic Acid | 0.018 |
| Acetate Ion | 0.362 |
| Dihydrogen Phosphate Ion | 0.036 |
| Monohydrogen Phosphate Ion | 1.470 |
Data from a study on phentolamine hydrochloride.[2]
Table 3: Effect of Temperature and Light on Phentolamine Stability
| Condition | Observation |
| Temperature | |
| 5°C (in mixture with papaverine) | >97% of initial concentration retained after 30 days |
| 25°C (in mixture with papaverine) | >95% of initial concentration retained after 30 days |
| Apparent Energy of Activation | 19.72 kcal/mol (for hydrochloride salt in pH 3.1 buffer) |
| Light | |
| 254 nm UV light at 25°C | Nine-fold increase in degradation rate compared to protected control (for hydrochloride salt) |
Data for the mixture is for this compound, while the activation energy and UV light effect are for the hydrochloride salt.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
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Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
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Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.
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Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer (pH adjusted to the acidic range, e.g., pH 3.0-4.0) and an organic solvent such as acetonitrile or methanol.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at a suitable wavelength (e.g., 278 nm).
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Injection Volume: 20 µL.
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Column Temperature: 30°C.
-
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration with the mobile phase.
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Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: this compound's Mechanism of Action.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of phentolamine hydrochloride in solution. | Semantic Scholar [semanticscholar.org]
- 4. Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phentolamine Mesylate Dose for Rodent Blood Pressure Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phentolamine mesylate dosage for rodent blood pressure studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on blood pressure?
This compound is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[1] Its primary effect on blood pressure is vasodilation (widening of blood vessels) due to the blockade of alpha-1 receptors on vascular smooth muscle.[1] This leads to a decrease in peripheral resistance and a subsequent fall in blood pressure.[2] Blockade of presynaptic alpha-2 receptors can lead to an increase in norepinephrine release, which may cause a reflex tachycardia (increased heart rate).[2][3]
Q2: What are the common administration routes for this compound in rodent blood pressure studies?
The most common routes of administration for this compound in rodent studies are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the desired onset and duration of action. IV administration provides a rapid and short-lived effect, while IP and SC routes result in a slower onset and longer duration of action.
Q3: What is a typical starting dose for this compound in rats and mice?
The optimal dose of this compound can vary depending on the rodent species, strain, anesthetic used, and the specific experimental goals. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. However, based on published literature, the following table provides some reported doses.
Data Presentation: this compound Doses in Rodent Blood Pressure Studies
| Species | Route of Administration | Dose Range | Observed Effect on Blood Pressure | Reference |
| Rat | Intravenous (IV) | 0.05 - 0.1 mg/kg | Dose-dependent decrease in mean arterial pressure.[3] | Graham & Pettinger, 1979[3] |
| Rat | Intravenous (IV) Infusion | 25 µg/kg/min for 30 min | Marked antagonism of peripheral alpha-adrenoceptors. | Jandhyala & Buckley, 1977 |
| Rat | Intraperitoneal (IP) | Not explicitly for BP, but 20 mg/kg used in a nerve injury study. | N/A for blood pressure. | Li et al., 2022[4] |
| Cat | Intravenous (IV) | Not specified | Immediate decrease in diastolic blood pressure.[5] | Richards et al., 1979[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in blood pressure after phentolamine administration. | - Inadequate Dose: The dose may be too low to elicit a response. - Drug Inactivity: Improper storage or preparation of the phentolamine solution. - Animal Strain/Species Resistance: Some strains may be less sensitive. - Anesthetic Interference: Some anesthetics can mask the hypotensive effect. | - Perform a dose-response curve to determine the effective dose. - Prepare fresh solutions of this compound for each experiment. - Review literature for strain-specific responses or consider using a different strain. - Use an anesthetic with minimal cardiovascular effects (e.g., isoflurane) and allow for a stable baseline before drug administration. |
| High variability in blood pressure readings between animals. | - Inconsistent Administration Technique: Variations in injection speed or volume. - Stress-induced Hypertension: Improper handling or restraint of the animals. - Variable Anesthetic Depth: Fluctuations in the level of anesthesia. | - Ensure consistent and accurate administration of the drug. - Acclimatize animals to the experimental setup to minimize stress. - Monitor and maintain a stable plane of anesthesia throughout the experiment. |
| Unexpected increase in heart rate (tachycardia). | - Reflex Tachycardia: This is a known physiological response to the vasodilation caused by phentolamine, mediated by the baroreceptor reflex and blockade of presynaptic alpha-2 receptors.[2] | - This is an expected physiological response. Record heart rate changes alongside blood pressure. - If the tachycardia is excessive and confounding results, consider co-administration of a beta-blocker, but be aware this will alter the cardiovascular response. |
| Sudden and drastic drop in blood pressure (hypotension). | - Overdose: The administered dose is too high. | - Immediately reduce or stop the administration of phentolamine. - Have a vasopressor agent (e.g., norepinephrine) ready to counteract severe hypotension if necessary.[6] |
Experimental Protocols
Protocol 1: Intravenous Bolus Dose-Response Study in Anesthetized Rats
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Animal Preparation: Anesthetize the rat (e.g., with urethane or a combination of ketamine/xylazine) and surgically implant a catheter into the femoral artery for direct blood pressure measurement and another into the femoral vein for drug administration.
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Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to obtain a steady baseline blood pressure and heart rate.
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Vehicle Administration: Administer a bolus of the vehicle (e.g., sterile saline) to serve as a control.
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Phentolamine Administration: Administer increasing doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg) intravenously. Allow blood pressure to return to baseline between each dose.
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Data Recording: Continuously record arterial blood pressure and heart rate throughout the experiment.
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Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each dose and plot the dose-response curve.
Protocol 2: Intraperitoneal Administration in Conscious Mice using Tail-Cuff Method
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Animal Acclimatization: Acclimatize the mice to the restraint device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
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Baseline Measurement: Obtain stable baseline blood pressure and heart rate readings using the tail-cuff system.
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Vehicle Administration: Administer an intraperitoneal injection of the vehicle.
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Phentolamine Administration: Administer a single dose of this compound intraperitoneally. Based on available literature, a starting dose could be in the range of 5-10 mg/kg, but a pilot study is highly recommended.
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Post-injection Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection to determine the onset and duration of the effect.
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Data Analysis: Compare the blood pressure and heart rate changes over time between the vehicle- and phentolamine-treated groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response study.
References
- 1. Comparative effects of rauwolscine, prazosin, and phentolamine on blood pressure and cardiac output in anesthetized rats [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of phentolamine, dihydroergocristine and isoxsuprine on the blood pressure and heart rate in normotensive, hypotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel roles of phentolamine in protecting axon myelination, muscle atrophy, and functional recovery following nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
identifying degradation products of phentolamine mesylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phentolamine mesylate in solution. The information provided herein is designed to assist in identifying potential degradation products and understanding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing unexpected peaks in the chromatogram. What could they be?
A1: Unexpected peaks in your chromatogram could be due to several factors, including impurities from the synthesis process or degradation products formed in solution. Known impurities that may be present include:
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Impurity A: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide
-
Impurity B: 2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride
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Impurity C: 3-[(4-Methylphenyl)amino]phenol
Degradation of this compound can be induced by factors such as pH, temperature, light, and the presence of oxidizing agents. Hydrolysis and oxidation are potential degradation pathways.
Q2: I am observing a loss of this compound potency in my formulation. What are the likely causes?
A2: Loss of potency is likely due to the degradation of the this compound molecule. The stability of phentolamine is known to be influenced by the pH of the solution. Studies on the related salt, phentolamine hydrochloride, have shown that its degradation is pH-dependent, with a minimum degradation rate observed around pH 2.1.[1][2] Exposure to UV light can also significantly accelerate degradation.[1][2] It is also possible that oxidative degradation is occurring, particularly if your solution is exposed to air or contains oxidizing agents.
Q3: How can I prevent the degradation of my this compound solution?
A3: To minimize degradation, consider the following precautions:
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pH Control: Maintain the pH of your solution within a stable range. For phentolamine hydrochloride, a pH around 2.1 was found to be most stable.[1][2]
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Light Protection: Store solutions in light-resistant containers or protect them from light to prevent photolytic degradation.[1][2]
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Temperature Control: Store solutions at recommended temperatures. Although relatively stable at 5°C and 25°C for up to 30 days in some injectable mixtures, lower temperatures are generally preferable for long-term storage.
-
Inert Atmosphere: If oxidative degradation is suspected, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
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Use of Antioxidants: For certain formulations, the inclusion of antioxidants may be considered to prevent oxidative degradation.
Q4: What analytical techniques are suitable for identifying this compound degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can provide molecular weight and fragmentation information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound due to hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally degrade the sample under controlled conditions. Compare the retention times of the unknown peaks with those of the degradation products formed. Use LC-MS to identify the mass of the unknown peaks for structural elucidation. |
| Loss of this compound assay value | Chemical degradation of the active pharmaceutical ingredient. | Review the storage conditions of your solution (pH, temperature, light exposure). Perform a stability study to quantify the rate of degradation under your experimental conditions. Adjust formulation or storage parameters to improve stability. |
| Precipitation in the solution | Formation of insoluble degradation products or change in solubility due to pH shift. | Characterize the precipitate to determine if it is a degradation product. Analyze the supernatant for the presence of soluble degradation products. Adjust the pH or solvent system if solubility is the issue. |
| Discoloration of the solution | Formation of chromophoric degradation products, possibly due to oxidation or photolysis. | Protect the solution from light and oxygen. Analyze the solution by UV-Vis spectroscopy to characterize the chromophore. Use HPLC with a photodiode array (PDA) detector to correlate the new peaks with the observed color change. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
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Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Keep the stock solution in a solid or solution state at 60°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing a stability-indicating HPLC method. Method optimization will be required.
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Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (e.g., 220 nm)
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Injection Volume: 20 µL
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Column Temperature: 30°C
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak for this compound is resolved from all degradation product peaks.
Data Presentation
Table 1: Known Impurities of this compound
| Impurity | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide | C₁₇H₂₁N₃O₂ | 299.37 |
| Impurity B | 2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride | C₄H₈Cl₂N₂ | 155.03 |
| Impurity C | 3-[(4-Methylphenyl)amino]phenol | C₁₃H₁₃NO | 199.25 |
Table 2: Summary of Phentolamine Hydrochloride Degradation Kinetics
| Condition | Observation | Reference |
| pH Influence | Minimum degradation rate at pH 2.1. Apparent first-order kinetics. | [1][2] |
| UV Irradiation (254 nm) | Nine-fold increase in degradation rate compared to light-protected control. | [1][2] |
Visualizations
References
Technical Support Center: Phentolamine Mesylate Cardiovascular Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected cardiovascular side effects of phentolamine mesylate observed in in vivo experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My animal model is exhibiting tachycardia and hypotension after this compound administration. Is this an unexpected side effect?
A1: No, tachycardia and hypotension are well-documented and expected side effects of this compound.[1][2][3] Phentolamine is a non-selective alpha-adrenergic antagonist.[4][5][6] Its primary mechanism of action involves blocking alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation and a subsequent drop in blood pressure (hypotension).[4][5] The tachycardia (increased heart rate) is typically a reflex response to the sudden decrease in blood pressure as the body tries to maintain cardiac output.[1][3]
Q2: I observed an increase in myocardial contractility in my experiment. Is this an expected effect of an alpha-blocker?
A2: An increase in myocardial contractility is a potentially unexpected side effect. While the reflex tachycardia is common, a direct positive inotropic (contractility-enhancing) effect is not a canonical action of alpha-receptor blockade. Some studies in anesthetized cats have shown that phentolamine can increase left ventricular dp/dt max, an indicator of contractility, an effect that may be mediated by the sympathetic nervous system.[7]
Q3: Can this compound have pro-arrhythmic or anti-arrhythmic effects?
A3: Phentolamine has demonstrated both pro-arrhythmic and anti-arrhythmic potential, which can be unexpected for a primary vasodilator. Evidence suggests that phentolamine can block fast sodium channels in cardiac tissue, an action typical of Class I antiarrhythmic drugs.[7] This effect could, paradoxically, create a substrate for arrhythmias in certain conditions. Conversely, some studies have reported anti-arrhythmic properties, particularly in the context of reperfusion-induced arrhythmias.[8] Therefore, the arrhythmogenic potential of phentolamine is complex and may depend on the specific experimental model and underlying cardiac condition.
Q4: I've noticed changes in the electrocardiogram (ECG) beyond just heart rate, specifically a shortening of the PR interval. What could be the cause?
A4: A shortening of the PR interval, which reflects faster atrioventricular (AV) conduction, has been observed in human studies. Specifically, phentolamine has been shown to significantly reduce the AH interval (a measure of AV nodal conduction time) without affecting the HV interval (His-Purkinje conduction time).[9][10] This is an unexpected finding as it suggests an improvement in AV nodal conduction, potentially mediated by catecholamine release.[9]
Q5: My conscious animal model shows a decrease in stroke volume despite the reflex tachycardia. Is this a typical response?
A5: A decrease in stroke volume is an important and somewhat unexpected hemodynamic consequence of phentolamine administration in vivo. Studies in conscious dogs have documented a significant decrease in stroke volume (35-42%) alongside the expected tachycardia and hypotension.[6] This is also associated with a fall in left ventricular power and work.[6] This indicates that the cardiovascular response to phentolamine is more complex than a simple vasodilation and reflex increase in heart rate.
Troubleshooting Guides
Issue 1: Unexplained Bradycardia in an Anesthetized Animal Model
-
Symptom: Contrary to the expected tachycardia, your anesthetized animal (particularly cats in some studies) exhibits bradycardia following phentolamine administration.
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Possible Cause: This could be due to the central nervous system effects of phentolamine. When administered centrally, phentolamine has been shown to induce bradycardia, in contrast to the tachycardia observed with intravenous administration.[11] It's possible that in certain anesthetized states, or with particular routes of administration, the central effects of phentolamine become more prominent.
-
Troubleshooting Steps:
-
Verify the route of administration and the integrity of the preparation to ensure the drug is being delivered systemically as intended.
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Review the anesthetic protocol, as different anesthetics can have varying effects on autonomic function and may unmask central effects of phentolamine.
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Consider measuring central nervous system parameters if your experimental setup allows, to correlate with the observed bradycardia.
-
Issue 2: Evidence of Myocardial Ischemia or Injury
-
Symptom: Your in vivo model shows ECG changes suggestive of ischemia (e.g., ST-segment depression) or biochemical markers of myocardial injury are elevated after phentolamine administration.
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Possible Cause: While phentolamine is a vasodilator, it can paradoxically worsen myocardial oxygen balance in certain situations. The combination of hypotension (reducing coronary perfusion pressure) and tachycardia (increasing myocardial oxygen demand) can lead to ischemia, especially in models with pre-existing coronary artery disease.[3] Additionally, phentolamine has been reported to abolish alpha-adrenergic coronary vasoconstriction, which may impair the efficient distribution of blood flow within the myocardium under stress.[12]
-
Troubleshooting Steps:
-
Monitor coronary blood flow and myocardial oxygen consumption if possible.
-
Titrate the dose of phentolamine carefully to avoid excessive hypotension and tachycardia.
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In models of myocardial infarction, be aware that while phentolamine has been studied for its potential benefits, it can also induce angina.[13]
-
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in Conscious Dogs
| Parameter | Change from Baseline | Reference |
| Heart Rate | Increased by 50-70% | [6] |
| Stroke Volume | Decreased by 35-42% | [6] |
| Left Ventricular Power | Decreased by 15-19% | [6] |
| Left Ventricular Work | Decreased by 49-56% | [6] |
| Total Peripheral Resistance | Decreased by 20% | [6] |
Table 2: Electrophysiological Effects of this compound in Humans
| Parameter | Observation | Reference |
| AH Interval | Significantly reduced | [9][10] |
| HV Interval | No significant effect | [9][10] |
| Atrial Effective Refractory Period | Significantly decreased | [9] |
| AV Nodal Effective Refractory Period | Significantly decreased | [9] |
| AV Nodal Functional Refractory Period | Significantly decreased | [9] |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Effects in Conscious Dogs
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Animal Model: Conscious dogs instrumented with an electromagnetic flow probe for measuring regional blood flow.
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Drug Administration: Intravenous infusion of this compound at a dose of 100 micrograms/kg/min for 15 minutes.
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Measurements:
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Regional blood flow distribution is measured using microspheres (9 microns) before and at the end of the 15-minute infusion.
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Hemodynamic parameters including heart rate, stroke volume, left ventricular power and work, and total peripheral resistance are continuously monitored.
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A state of controlled hypotension (15-20% reduction in mean arterial pressure) is maintained throughout the infusion.
-
-
Reference: [6]
Protocol 2: Evaluation of Electrophysiological Properties in Humans
-
Subjects: Patients with heart disease undergoing electrophysiological studies.
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Drug Administration: Intravenous infusion of this compound at a rate of 0.3 mg/min for 15 minutes.
-
Procedure:
-
His bundle electrograms are recorded at various heart rates using atrial pacing.
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The AH (atrioventricular nodal conduction time) and HV (His-Purkinje conduction time) intervals are measured before and after phentolamine infusion.
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The atrial extrastimulus technique is used to measure the effective and functional refractory periods of the atrium and atrioventricular node.
-
-
Reference: [9]
Visualizations
Caption: Phentolamine's expected vs. unexpected cardiovascular effects.
Caption: Workflow for in vivo hemodynamic studies of phentolamine.
References
- 1. Evidence that phentolamine acts centrally to increase the contractile force of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of propranolol, phentolamine, and atropine on canine coronary vascular gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phentolamine on atrioventricular conduction in man assessed by recording His bundle potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial and haemodynamic effects of phentolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the electrophysiological actions of phentolamine with those of some other antiarrhythmic drugs on tissues isolated from the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous infusion of phentolamine: effects on cardiovascular dynamics and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial and haemodynamic effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Electrophysiological properties of phentolamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic consequences of administration of phentolamine or nitroprusside with dopamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phentolamine and cardiovascular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous phentolamine abolishes coronary vasoconstriction in response to mild central hypovolemia - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities during phentolamine mesylate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of phentolamine mesylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the common impurities?
A1: The most common synthesis route for phentolamine is the N-alkylation of 3-(4-methylanilino)phenol (Impurity C) with 2-chloromethyl-4,5-dihydro-1H-imidazole hydrochloride (Impurity B). The resulting phentolamine base is then treated with methanesulfonic acid to form the mesylate salt.[1]
The key process-related impurities encountered are:
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Impurity A: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide
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Impurity B: 2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride (unreacted starting material)
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Impurity C: 3-[(4-Methylphenyl)amino]phenol (unreacted starting material)
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Sulfonate Esters: Potential genotoxic impurities formed from the reaction of methanesulfonic acid with residual alcohols.[1]
Q2: What is the likely formation mechanism for Impurity A?
A2: Impurity A, N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide, is likely formed through the hydrolysis of the imidazoline ring of phentolamine. This ring-opening can occur in the presence of water, particularly under acidic or basic conditions, leading to the formation of the corresponding ethylenediamine derivative. While direct studies on phentolamine are limited, the hydrolysis of 2-substituted imidazolines to N,N'-disubstituted ethylenediamines is a known reaction pathway.[2]
Q3: What are the most critical process parameters to control to minimize impurity formation?
A3: Careful control of reaction conditions is paramount for minimizing impurities. The most critical parameters include:
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Solvent Selection: Using toluene as the solvent for the initial condensation reaction is preferred over higher-boiling point solvents like xylene. This allows for a lower reaction temperature, which reduces the formation of thermally induced byproducts.[1][3]
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pH Control: Precise pH control is crucial during the alkalization and salification steps. During the final salt formation with methanesulfonic acid, maintaining a pH between 5 and 6 is recommended to ensure complete salt formation without promoting degradation of the product.[3][4]
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Temperature Management: The addition of methanesulfonic acid is an exothermic reaction. Controlling the temperature, ideally between 20°C and 80°C, helps to prevent side reactions.[1]
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Purity of Reagents: The quality of the starting materials, 3-hydroxy-4-methyldiphenylamine and 2-chloromethylimidazoline hydrochloride, is fundamental to achieving a clean reaction with minimal impurities.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective and commonly cited method for purification is recrystallization. A mixed-solvent system of ethanol and ethyl acetate has been shown to be highly effective in producing this compound with high purity. An alternative patented method involves dissolving the phentolamine base in a mixture of acetone and water, adding methanesulfonic acid, and then precipitating the highly pure product by adding methyl t-butyl ether.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| High levels of Impurity C (3-[(4-Methylphenyl)amino]phenol) in the final product. | Incomplete N-alkylation reaction. | - Ensure the correct stoichiometry of reactants. A slight excess of 2-chloromethylimidazoline hydrochloride may be required.- Extend the reaction time or moderately increase the reaction temperature, while monitoring for the formation of other impurities. |
| Presence of Impurity B (2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride). | Unreacted alkylating agent. | - Optimize the stoichiometry to avoid a large excess of the alkylating agent.- Implement an aqueous wash of the reaction mixture after the condensation step to remove the water-soluble Impurity B.[1] |
| Significant levels of Impurity A detected. | Hydrolysis of the phentolamine imidazoline ring. | - Minimize the presence of water in the reaction mixture, especially during prolonged heating.- Ensure precise pH control during workup and salt formation to avoid strongly acidic or basic conditions that can catalyze hydrolysis.- Effective purification by recrystallization should aid in the removal of this impurity. |
| Final product is off-white or brownish instead of white. | Presence of colored impurities, potentially from oxidation or side reactions at elevated temperatures. | - Use toluene instead of higher-boiling solvents like xylene to reduce the reaction temperature.[1]- During the alkalization of phentolamine hydrochloride, consider treatment with activated carbon for decolorization.- Ensure the final recrystallization is performed carefully, allowing for slow crystal growth. |
| Low yield after recrystallization. | The chosen solvent system may be too effective at solubilizing this compound at low temperatures, or an excessive amount of solvent was used. | - Optimize the ratio of ethanol to ethyl acetate, where ethyl acetate acts as an anti-solvent.- Use the minimum amount of hot ethanol required to dissolve the crude product before adding ethyl acetate.- Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Presence of sulfonate ester impurities. | Reaction of methanesulfonic acid with residual alcohol solvents (e.g., ethanol, isopropanol) used in the synthesis or purification. | - Ensure complete removal of alcohol solvents before the addition of methanesulfonic acid.- Use high-purity methanesulfonic acid.- Consider alternative non-alcoholic solvents for the final precipitation/crystallization step if this issue persists. |
Data Presentation
Table 1: Impact of Purification on this compound Purity
This table summarizes the effect of recrystallization on the purity of this compound, as derived from patent literature.
| Step | Solvent System | Purity (by HPLC) |
| Crude this compound | Isopropanol | 98% |
| Recrystallized this compound | Ethanol-Ethyl Acetate | >99% |
Table 2: Representative Impurity Profile vs. Key Process Parameters (Illustrative)
This table provides an illustrative example of how key process parameters can influence the impurity profile of the final product. Actual results may vary based on specific experimental conditions.
| Parameter Variation | Impurity A (%) | Impurity B (%) | Impurity C (%) | Purity (%) |
| Baseline (Toluene, 110°C, pH 6) | 0.15 | 0.20 | 0.25 | 99.40 |
| High Temperature (Xylene, 140°C) | 0.30 | 0.15 | 0.20 | 99.35 |
| Suboptimal pH (pH 4) | 0.25 | 0.20 | 0.25 | 99.30 |
| Suboptimal pH (pH 8) | 0.40 | 0.20 | 0.25 | 99.15 |
| Excess Impurity B (1.5 eq.) | 0.15 | 0.50 | 0.10 | 99.25 |
Experimental Protocols
Protocol 1: Synthesis of Phentolamine Hydrochloride
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To a reaction flask equipped with a reflux condenser and a Dean-Stark apparatus, add 3-hydroxy-4-methyldiphenylamine (Impurity C) and toluene.
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Add 2-chloromethylimidazoline hydrochloride (Impurity B) to the mixture. A slight molar excess of Impurity B may be used.
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Reflux the mixture at approximately 110°C for 15 hours, continuously removing water using the Dean-Stark apparatus.
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Monitor the reaction to completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the reaction mixture to 100°C.
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Add purified water and ethyl acetate. Heat and reflux for 10 minutes, then transfer to a separatory funnel and allow the layers to separate.
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Collect the aqueous layer and cool it to 0-5°C to precipitate the phentolamine hydrochloride crude product.
-
Filter the solid and wash with cold water.
Protocol 2: Preparation and Purification of this compound
-
Suspend the crude phentolamine hydrochloride in water and adjust the pH to approximately 9.5 with an aqueous solution of sodium hydroxide to precipitate the phentolamine free base.
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Filter the phentolamine free base and wash with purified water until the washings are neutral. Dry the solid.
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Dissolve the dried phentolamine free base in anhydrous ethanol by heating.
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Slowly add methanesulfonic acid dropwise at 50-60°C until the pH of the solution is between 5 and 6.[3]
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Cool the solution to 10-15°C and allow it to crystallize for at least 4 hours.
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Filter the crude this compound and wash with cold ethyl acetate.
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For further purification, dissolve the crude this compound in a minimal amount of hot ethanol.
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Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the formation of pure crystals.
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Filter the purified this compound, wash with cold ethyl acetate, and dry under vacuum.
Visualizations
Caption: this compound synthesis pathway and impurity formation.
References
- 1. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 3. CN101463009A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]
Technical Support Center: Phentolamine Mesylate Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of phentolamine mesylate in specific cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to cell culture experiments?
This compound is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[1] It is supplied as a white to off-white crystalline powder.[2] Understanding its solubility in different solvents is crucial for preparing accurate and effective solutions for in vitro studies.
Q2: In which solvents is this compound soluble?
This compound exhibits varying solubility in common laboratory solvents. It is freely soluble in water and ethanol.[2][3] For preparing concentrated stock solutions, organic solvents are often used.
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | ≥ 50 mg/mL[4] | ≥ 132 mM |
| Dimethyl Sulfoxide (DMSO) | ~30-76 mg/mL[5][6] | ~80-201 mM |
| Ethanol | ~15-26 mg/mL[4][5] | ~40-69 mM |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[5] | ~26.5 mM |
Q3: Why am I observing precipitation when I dilute my this compound stock solution into cell culture media like DMEM or RPMI-1640?
Precipitation of a drug upon dilution of a concentrated stock (often in DMSO or ethanol) into an aqueous-based cell culture medium is a common challenge. Several factors can contribute to this:
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Poor Aqueous Solubility: While this compound is water-soluble, its solubility can be affected by the complex composition of cell culture media.
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"Salting Out" Effect: Cell culture media are rich in various salts, which can decrease the solubility of other solutes, a phenomenon known as "salting out."
-
pH Shifts: The pH of your final solution can significantly impact the solubility of this compound. The drug's solutions are acidic to litmus.[2] A change in pH upon addition to the buffered media might push the compound out of solution.
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Interaction with Media Components: Components in the media, such as certain amino acids, vitamins, or proteins (if serum is used), could potentially interact with this compound to form less soluble complexes.
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High Final Concentration: Attempting to achieve a final concentration that exceeds the solubility limit of this compound in that specific medium will result in precipitation.
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Improper Mixing Technique: Adding a concentrated stock solution too quickly without adequate mixing can create localized areas of high concentration, leading to immediate precipitation.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, follow these troubleshooting steps:
Experimental Protocols: Protocol for Preparing this compound Working Solutions in Cell Culture Media
Objective: To prepare a clear, precipitate-free working solution of this compound in your desired cell culture medium (e.g., DMEM, RPMI-1640).
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
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Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous, sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM to 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
-
Perform an Intermediate Dilution (Recommended):
-
To minimize the final concentration of the organic solvent and reduce the risk of precipitation, perform an intermediate dilution of your stock solution in pre-warmed sterile cell culture medium.
-
For example, prepare a 10-fold dilution of your stock solution in the medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your final volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the stock solution (or the intermediate dilution) dropwise to the final volume of the medium. This gradual addition and constant agitation are critical to prevent localized high concentrations.
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Visually inspect the solution for any signs of precipitation against a dark background.
-
-
Final Check and Use:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution in your experiments immediately. Do not store aqueous solutions of this compound for more than a day.[5]
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Decision Tree
If precipitation is observed, use the following decision tree to identify and resolve the issue.
Mandatory Visualization: Troubleshooting Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound relaxes penile corpus cavernosum tissue by adrenergic and non-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shutterstock.com [shutterstock.com]
- 6. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tachycardic Effects of Phentolamine Mesylate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the tachycardic effects of phentolamine mesylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause tachycardia in animal models?
A1: this compound is a non-selective alpha-adrenergic antagonist.[1][2] By blocking both alpha-1 and alpha-2 adrenergic receptors, it causes vasodilation, leading to a drop in blood pressure.[1] This hypotension triggers a compensatory reflex mechanism in the body, resulting in an increased heart rate, also known as tachycardia.[2][3] The blockade of presynaptic alpha-2 receptors also increases the release of norepinephrine, which can further stimulate the heart.[4][5]
Q2: What is the primary mechanism of phentolamine-induced tachycardia?
A2: The tachycardia induced by phentolamine is primarily mediated by the stimulation of cardiac beta-adrenergic receptors.[2][4] The increased sympathetic outflow and norepinephrine release resulting from alpha-adrenergic blockade leads to the activation of these beta-receptors in the heart, causing an increase in heart rate and contractility.
Q3: How can the tachycardic effects of phentolamine be managed in animal studies?
A3: The most common and effective method for managing phentolamine-induced tachycardia is the co-administration of a beta-adrenergic receptor blocker (beta-blocker).[2][4] Beta-blockers, such as propranolol or metoprolol, competitively inhibit the effects of catecholamines on cardiac beta-receptors, thereby preventing or attenuating the increase in heart rate.
Q4: Are there alternatives to beta-blockers for managing phentolamine-induced tachycardia?
A4: While beta-blockers are the primary strategy, other options could be considered depending on the specific experimental needs. Ivabradine, a selective If current inhibitor, reduces heart rate with minimal effects on myocardial contractility and blood pressure and could be a potential alternative for heart rate reduction.[6] However, its use in combination with phentolamine in animal research is not as well-documented as that of beta-blockers. For supraventricular tachycardias where beta-blockers are contraindicated, calcium channel blockers like diltiazem or verapamil can be considered.[7]
Q5: What are the typical doses of phentolamine and beta-blockers used in animal studies?
A5: Dosages can vary significantly depending on the animal species, the route of administration, and the specific experimental protocol. It is crucial to refer to established literature for guidance. The tables below provide a summary of doses used in some published studies.
Troubleshooting Guide
Issue 1: Excessive Tachycardia Observed After Phentolamine Administration
-
Possible Cause: The dose of phentolamine may be too high for the specific animal model or individual animal, leading to a profound hypotensive effect and a strong compensatory reflex tachycardia.
-
Troubleshooting Steps:
-
Reduce Phentolamine Dose: In subsequent experiments, consider reducing the dose of phentolamine to a level that still achieves the desired alpha-adrenergic blockade without causing excessive hypotension.
-
Administer a Beta-Blocker: If not already in use, co-administer a beta-blocker like propranolol. If a beta-blocker is already being used, ensure the dose is adequate to counteract the tachycardic effects.
-
Monitor Vital Signs Continuously: Closely monitor heart rate and blood pressure to observe the response to any interventions.
-
Issue 2: Incomplete Attenuation of Tachycardia with Beta-Blocker Co-administration
-
Possible Cause: The dose of the beta-blocker may be insufficient to fully antagonize the beta-adrenergic stimulation caused by phentolamine. The timing of beta-blocker administration relative to phentolamine might also be a factor.
-
Troubleshooting Steps:
-
Increase Beta-Blocker Dose: Titrate the dose of the beta-blocker upwards in subsequent experiments to achieve better control of the heart rate.
-
Adjust Administration Timing: Administer the beta-blocker prior to phentolamine to ensure adequate beta-receptor blockade is established before the tachycardic stimulus.
-
Consider a Different Beta-Blocker: Some beta-blockers have different pharmacokinetic and pharmacodynamic profiles. If one is not effective, consider trying another (e.g., switching from a non-selective to a beta-1 selective blocker or vice versa, depending on the experimental goals).
-
Issue 3: Significant Hypotension Complicated by Bradycardia After Beta-Blocker Administration
-
Possible Cause: The combined effect of phentolamine-induced vasodilation and beta-blocker-induced reduction in cardiac output can lead to a significant drop in blood pressure. An excessive dose of the beta-blocker can also lead to bradycardia, further compromising cardiac output.
-
Troubleshooting Steps:
-
Optimize Doses: Carefully balance the doses of both phentolamine and the beta-blocker to achieve the desired effects without causing severe cardiovascular depression.
-
Fluid Administration: Ensure the animal is adequately hydrated. Intravenous fluid administration can help to support blood pressure.
-
Use a Cardioselective Beta-Blocker: A beta-1 selective blocker (e.g., metoprolol) may have less of an impact on peripheral blood vessels compared to a non-selective beta-blocker, potentially mitigating the hypotensive effect.
-
Data Presentation
Table 1: this compound Doses and Observed Tachycardic Effects in Animal Studies
| Animal Model | This compound Dose | Route of Administration | Observed Tachycardic Effect | Citation |
| Conscious Dogs | 100 µg/kg/min for 15 min | Intravenous Infusion | 50-70% increase in heart rate | [8] |
| Conscious Dogs | 2 mg/kg | Intravenous | Tachycardia | [4] |
| Anesthetized Dogs | 5 mg/kg | Not Specified | Tachycardia | [9] |
| Conscious Rats | Not Specified | Not Specified | Tachycardia | [2] |
Table 2: Beta-Blocker Doses for Managing Phentolamine-Induced Tachycardia in Animal Studies
| Animal Model | Beta-Blocker | Beta-Blocker Dose | Route of Administration | Efficacy in Managing Tachycardia | Citation |
| Conscious Dogs | Nadolol | 2 mg/kg | Intravenous | Prevented tachycardia | [4] |
| Anesthetized Dogs | Propranolol | 1 mg/kg | Not Specified | Used in combination with phentolamine | [9] |
| Conscious Rats | Drugs with beta-1 receptor blocking capacity | Not Specified | Not Specified | Blocked tachycardia | [2] |
Experimental Protocols
Protocol 1: Management of Phentolamine-Induced Tachycardia in Conscious Dogs
This protocol is based on methodologies described in studies investigating the cardiovascular effects of phentolamine.
-
Animal Preparation:
-
Surgically implant telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure.
-
Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery.
-
Acclimate the dogs to the experimental setting to minimize stress-induced cardiovascular changes.
-
-
Drug Preparation:
-
Prepare a solution of this compound in sterile saline at the desired concentration.
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Prepare a solution of propranolol hydrochloride (or another suitable beta-blocker) in sterile saline.
-
-
Experimental Procedure:
-
Record baseline cardiovascular parameters (heart rate, blood pressure) for a stable period (e.g., 30 minutes).
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Administer the beta-blocker (e.g., propranolol, 1 mg/kg, IV) and allow sufficient time for it to take effect (e.g., 15-20 minutes). Monitor for any changes in baseline parameters.
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Administer this compound (e.g., 2 mg/kg, IV).
-
Continuously monitor and record heart rate and blood pressure for a predefined period post-phentolamine administration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the change in heart rate and blood pressure from baseline at various time points after phentolamine administration.
-
Compare the cardiovascular responses in animals treated with phentolamine alone versus those pre-treated with a beta-blocker.
-
Mandatory Visualization
Caption: Signaling pathway of phentolamine-induced tachycardia and its management.
Caption: General experimental workflow for studying phentolamine's tachycardic effects.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Interaction of alpha- and beta-adrenergic receptor blocking agents: circulatory effects in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phentolamine on blood pressure, heart rate and plasma catecholamine levels in conscious, unrestrained morphine dependent rats during naloxone precipitated autonomic withdrawal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: pharmacology, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heart Rate and Cardiovascular Disease: An Alternative to Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Intravenous infusion of phentolamine: effects on cardiovascular dynamics and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alpha-adrenergic blockade on arrhythmias induced by acute myocardial ischemia and reperfusion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phentolamine Mesylate & Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from phentolamine mesylate in their fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the mesylate salt of phentolamine, a reversible, non-selective alpha-adrenergic antagonist.[1][2] It functions by blocking both alpha-1 and alpha-2 adrenergic receptors, which leads to vasodilation (a widening of blood vessels).[3][4] This action makes it useful for controlling hypertensive emergencies, reversing soft-tissue anesthesia in dentistry, and other medical applications.[2][5] The chemical structure of phentolamine includes several aromatic rings (a substituted aniline and a phenol), which are common features in molecules that can interact with light.[1]
Q2: What is fluorescent assay interference?
Fluorescent assay interference occurs when a test compound's intrinsic properties, rather than its intended biological activity, alter the assay's light-based readout.[6] This can lead to misleading results, such as false positives or false negatives.[7] The primary mechanisms of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the total signal.
-
Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for the fluorophore or the emission light from the fluorophore, leading to a decrease in the measured signal.[7][8]
Q3: Can this compound interfere with fluorescent assays?
While direct studies detailing the autofluorescent profile of this compound are not prevalent, its chemical structure and spectral properties suggest a high potential for interference. This compound is known to absorb light in the ultraviolet (UV) range, which can be a source of interference.[1][9]
Q4: What are the known spectral properties of this compound?
Quantitative data on the spectral properties of this compound is crucial for predicting and troubleshooting interference. The primary known characteristic is its UV absorbance.
| Property | Wavelength/Value | Source |
| Maximum UV Absorbance (in H₂O) | ~278 nm | [1][9] |
| Charge-Transfer Complex (with DDQ) | ~410 nm | [10] |
| Intrinsic Fluorescence (Ex/Em Maxima) | Not specified in literature. Requires experimental determination. |
Note: The charge-transfer complex value is for a specific reaction and not an intrinsic property of the molecule alone.
Q5: How can I determine if this compound is interfering with my assay?
The most direct method is to run a set of control experiments. A "no-target" or "no-enzyme" control is highly effective.[6] In this setup, you measure the fluorescent signal in the presence of varying concentrations of this compound and all other assay components except for the biological target (e.g., the enzyme, receptor, or cells). A change in signal that correlates with the phentolamine concentration strongly indicates interference.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Unexpected INCREASE in Fluorescence Signal
An unexpected increase in signal after adding this compound is often due to the compound's own fluorescence (autofluorescence).
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Excite and Read: Use the same excitation and emission wavelengths as your main experiment.
-
Analyze: If you detect a signal that increases with the compound's concentration, the compound is autofluorescent under these conditions.
Issue 2: Unexpected DECREASE in Fluorescence Signal
A decrease in signal can be caused by quenching, where this compound absorbs the excitation or emission light.
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Scan the absorbance of this compound across a range of wavelengths, including your assay's excitation and emission wavelengths (see Protocol 1). Significant absorbance at these wavelengths indicates a high potential for an inner filter effect.[8]
-
Run a "Fluorophore + Compound" Control: Prepare wells containing the assay buffer, your fluorescent probe/dye at its working concentration, and varying concentrations of this compound.
-
Analyze: A dose-dependent decrease in the fluorophore's signal in the absence of any biological target confirms quenching.
Workflow for Troubleshooting Suspected Assay Interference
Caption: A decision tree for diagnosing assay interference.
Experimental Protocols
Protocol 1: Measuring the Absorbance Spectrum of this compound
This protocol helps determine if this compound absorbs light at your assay's excitation or emission wavelengths.
Methodology:
-
Preparation: Prepare a stock solution of this compound in your assay buffer. A typical starting concentration is 1 mM.
-
Serial Dilution: Create a series of dilutions from the stock solution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM). Include a "buffer only" blank.
-
Spectrophotometer Setup: Use a UV-Visible spectrophotometer capable of wavelength scanning.
-
Measurement:
-
Blank the instrument using the "buffer only" sample.
-
Measure the absorbance spectrum of each dilution across a relevant wavelength range (e.g., 250 nm to 700 nm).
-
-
Analysis: Plot absorbance vs. wavelength. Examine the spectra for peaks or significant absorbance at or near your assay's excitation and emission wavelengths.
Protocol 2: Assessing Autofluorescence of this compound
This protocol quantifies the intrinsic fluorescence of the compound itself.
Methodology:
-
Sample Preparation: In a microplate suitable for your fluorescence reader, add serial dilutions of this compound in assay buffer (as prepared in Protocol 1). Include "buffer only" wells as a control.
-
Instrument Setup: Set the fluorescence plate reader to the same excitation and emission wavelengths and gain settings used for your primary assay.
-
Measurement: Read the fluorescence intensity of the plate.
-
Analysis: Subtract the average signal from the "buffer only" wells from all other readings. Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal confirms autofluorescence.
Workflow for Assessing Compound Interference
Caption: Standard workflow for identifying and correcting interference.
Mitigation Strategies & Signaling Context
Q6: How can I reduce or avoid interference from this compound?
If interference is confirmed, consider the following strategies:
-
Switch to Longer Wavelengths: Autofluorescence and light scattering are generally more pronounced at shorter (UV/blue) wavelengths.[11] If possible, switch to a fluorescent probe that excites and emits in the far-red spectrum.[11]
-
Reduce Compound Concentration: Use the lowest possible concentration of this compound that still produces a biological effect.
-
Data Correction: Use the data from your control experiments (Protocol 2) to mathematically subtract the interference signal from your primary assay data.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a radioactive assay or a label-free detection technology, which are less susceptible to compound interference.[7][11]
Phentolamine Signaling Pathway
Phentolamine acts by blocking alpha-adrenergic receptors. Understanding this pathway is key to interpreting its biological effects separately from assay artifacts.
Caption: Phentolamine blocks adrenergic receptors to cause vasodilation.
References
- 1. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phentolamine - Wikipedia [en.wikipedia.org]
- 3. Phentolamine Methanesulfonate | C18H23N3O4S | CID 91430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What's new with this compound: a reversal agent for local anaesthesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phentolamine Mesylate Powder for Injection
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of phentolamine mesylate powder for injection. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues during your work with this compound? The table below outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Cloudy or Hazy Reconstituted Solution | - Incomplete dissolution of the lyophilized powder.- Use of an inappropriate reconstitution solvent.- Particulate contamination. | - Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.- Reconstitute only with Sterile Water for Injection as specified in the product monograph.[1][2]- Inspect the vial for any visible particulate matter before and after reconstitution. If particulates are present, do not use the solution. |
| Color Change of Powder or Reconstituted Solution | - Exposure of the lyophilized powder to excessive light or heat.- Degradation of this compound. | - Store the powder for injection at 20° to 25° C (68° to 77° F) and protect from light.[1]- Use the reconstituted solution immediately.[1][2] Discard if any discoloration is observed. |
| Precipitation in Reconstituted Solution Upon Standing | - The reconstituted solution has been stored for an extended period, leading to degradation and precipitation of less soluble byproducts.- Incompatibility with other drugs or solutions if co-administered. | - The manufacturer recommends immediate use of the reconstituted solution.[1][2] While some studies show short-term stability, it is best practice to prepare fresh solutions for each experiment.[3][4][5]- If mixing with other agents, confirm compatibility. This compound is compatible with 0.9% sodium chloride.[3] |
| Inconsistent or Unexpected Analytical Results (e.g., HPLC) | - Improper sample preparation.- Degradation of the sample post-reconstitution and prior to analysis.- Issues with the analytical methodology (e.g., non-stability-indicating method). | - Ensure accurate and precise dilution of the reconstituted solution with the appropriate mobile phase or a compatible solvent.- Analyze samples as soon as possible after preparation. If short-term storage is necessary, keep samples refrigerated and protected from light.- Utilize a validated, stability-indicating HPLC method to ensure that all degradation products are adequately separated from the parent peak. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder for injection?
The lyophilized powder should be stored at a controlled room temperature of 20° to 25°C (68° to 77°F).[1]
2. How long is the reconstituted solution stable?
The manufacturer strongly advises that the reconstituted solution should be used immediately upon preparation and should not be stored.[1][2] However, some studies have indicated that the reconstituted solution may be stable for up to 48 hours at room temperature and for one week when refrigerated at 2 to 8°C.[3][4][5] Given the discrepancy, for critical research applications, it is highly recommended to adhere to the manufacturer's guideline of immediate use to avoid any potential impact of degradation on experimental results.
3. What are the known degradation pathways and products of this compound?
This compound can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathway involves the hydrolysis of the imidazoline ring. Key potential degradation products and impurities that have been identified include:
-
Impurity A: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide
-
Impurity B: 2-Chloromethyl-4,5-dihydro-1H-imidazole Hydrochloride
-
Impurity C: 3-[(4-Methylphenyl)amino]phenol
These impurities can arise from both the synthesis process and degradation over time.
Caption: Potential Degradation Pathways of this compound.
4. Is there a validated stability-indicating analytical method available?
Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing this compound and its degradation products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.
Quantitative Stability Data
While comprehensive long-term stability data for the lyophilized powder leading to significant degradation is not extensively published due to its overall stability under recommended storage conditions, the following table summarizes the stability of the reconstituted solution from available literature.
Table 1: Stability of Reconstituted this compound Solution
| Storage Condition | Time Point | This compound Remaining (%) | Reference |
| Room Temperature | 48 hours | >98% | [3][5] |
| Refrigerated (2-8°C) | 1 week | >98% | [3][5] |
Note: This data is for informational purposes. For all experimental work, freshly prepared solutions are strongly recommended.
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
Caption: Experimental Workflow for a Forced Degradation Study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
2. Stability-Indicating HPLC Method
This method is designed for the quantification of this compound and the separation of its degradation products.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 221 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20) |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 0.1 mg/mL in the diluent.
-
Sample Preparation: Reconstitute the this compound powder for injection as per the product instructions. Dilute an appropriate volume of the reconstituted solution with the diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Analysis: Inject the standard and sample preparations into the HPLC system and record the chromatograms.
-
System Suitability: Ensure the system is suitable for use by verifying parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.
-
Quantification: Calculate the amount of this compound and any degradation products in the sample by comparing the peak areas to that of the standard.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
avoiding paradoxical hypertensive effects of phentolamine mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phentolamine mesylate in their experiments. The following information is intended to help users avoid and troubleshoot paradoxical hypertensive effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-selective, competitive antagonist of both alpha-1 and alpha-2 adrenergic receptors.[1] Its therapeutic effect in reducing blood pressure is primarily due to the blockade of alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1]
Q2: What causes the paradoxical hypertensive effect sometimes observed with phentolamine administration?
The paradoxical hypertensive effect is a consequence of phentolamine's blockade of presynaptic alpha-2 adrenergic receptors. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine from sympathetic nerve terminals.[1] By blocking these receptors, phentolamine increases the concentration of norepinephrine in the synaptic cleft. This excess norepinephrine can then stimulate beta-adrenergic receptors, particularly beta-1 receptors in the heart, leading to tachycardia (increased heart rate) and increased cardiac output, which can contribute to a rise in blood pressure.[1]
Q3: Under what experimental conditions is a paradoxical hypertensive response more likely to occur?
A paradoxical hypertensive response is more likely under the following conditions:
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High Sympathetic Tone: In experimental models with elevated sympathetic nervous system activity, the increased norepinephrine release due to alpha-2 blockade will be more pronounced.
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Absence of Beta-Blockade: Without the co-administration of a beta-adrenergic antagonist (beta-blocker), the effects of increased norepinephrine on beta-receptors are unopposed, increasing the likelihood of tachycardia and hypertension.[2]
-
Rapid Intravenous Infusion: A slow intravenous infusion (≤0.3 mg/min) may transiently increase blood pressure due to beta-adrenergic stimulation.[3]
Q4: Are there alternative alpha-blockers that are less likely to cause this paradoxical effect?
Yes, selective alpha-1 adrenergic antagonists, such as prazosin, are less likely to cause a paradoxical hypertensive response. Prazosin primarily blocks postsynaptic alpha-1 receptors, leading to vasodilation, without significantly affecting the presynaptic alpha-2 receptors that regulate norepinephrine release.[4] This selectivity results in a smaller increase in heart rate and cardiac output compared to non-selective blockers like phentolamine.[4]
Troubleshooting Guide
Problem: An unexpected increase in blood pressure and/or heart rate is observed after administering this compound.
Step 1: Verify the Observation
-
Ensure that your blood pressure and heart rate monitoring equipment is functioning correctly and properly calibrated.
-
Rule out other potential causes of hypertension and tachycardia in your experimental setup, such as pain, stress, or other administered substances.
Step 2: Analyze the Experimental Protocol
-
Review the Dose and Rate of Administration: High doses or rapid intravenous infusion of phentolamine can increase the risk of paradoxical effects. Consider reducing the dose or infusion rate. A slow infusion of ≤0.3 mg/min has been noted to potentially cause a transient increase in blood pressure.[3]
-
Assess for Concurrent Beta-Blockade: If your experimental design allows, the co-administration of a beta-blocker (e.g., propranolol) can mitigate the tachycardic and potential hypertensive effects by blocking the action of excess norepinephrine on the heart.[2]
Step 3: Consider Alternative Reagents
-
For experiments where the primary goal is alpha-1 adrenergic blockade, consider substituting phentolamine with a selective alpha-1 antagonist like prazosin. Prazosin has been shown to produce a hypotensive effect with a significantly lower increase in heart rate compared to phentolamine.[4]
Step 4: Immediate Mitigation (for in-progress experiments)
-
If a hypertensive crisis occurs, and your protocol allows, administration of a beta-blocker can help to control the heart rate and blood pressure.
-
Be prepared for potential subsequent hypotension as the primary vasodilatory effect of phentolamine becomes dominant. Supportive measures should be available.
Data Presentation
Table 1: Comparative Hemodynamic Effects of Phentolamine and Prazosin in Conscious Rats
| Drug | Dose | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Serum Renin Activity |
| Phentolamine | Dose-related | Dose-related reduction | Dose-related increase | Dose-related increase |
| Prazosin | Dose-related | Dose-related reduction | Lesser increment for a given reduction in arterial pressure | Lesser increment for a given reduction in arterial pressure |
Source: Adapted from Graham, R. M., & Pettinger, W. A. (1979). Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor. Journal of Cardiovascular Pharmacology, 1(5), 497–502.[4]
Table 2: Hemodynamic Effects of Phentolamine in Conscious Dogs with and without Beta-Blockade
| Condition | Change in Mean Arterial Pressure | Change in Total Peripheral Resistance | Change in Heart Rate | Change in Cardiac Output | Change in Plasma Catecholamines |
| Phentolamine (2 mg/kg i.v.) | -17 mm Hg | -29% | Increase | Increase | Increase |
| Phentolamine + Nadolol (2 mg/kg i.v.) | Hypotension | No vasodilation | - | - | Increase |
Source: Adapted from van der Meiracker, A. H., et al. (1982). Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade. Journal of Cardiovascular Pharmacology, 4(1), 44-52.[5]
Experimental Protocols
Protocol 1: Administration of Phentolamine for Pheochromocytoma Diagnosis in a Canine Model (Illustrative)
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Animal Preparation: Anesthetize the dog and insert catheters for intravenous drug administration and continuous monitoring of arterial blood pressure and heart rate. Allow the animal to stabilize.
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Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes to ensure a stable baseline.
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Phentolamine Administration: Administer this compound at a dose of 0.1 mg/kg via rapid intravenous injection.[6]
-
Hemodynamic Monitoring: Continuously record MAP and HR. A positive response for pheochromocytoma is typically a significant and rapid decrease in blood pressure.[7]
-
Observation for Paradoxical Effects: Monitor for any transient or sustained increase in heart rate, which may be indicative of a paradoxical response due to alpha-2 blockade.
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Post-Administration Monitoring: Continue monitoring hemodynamic parameters for at least 60 minutes post-administration to observe the full effect and recovery.
Protocol 2: Mitigating Phentolamine-Induced Tachycardia with Beta-Blockade
-
Animal Preparation and Baseline: Follow steps 1 and 2 from Protocol 1.
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Beta-Blocker Administration: Administer a non-selective beta-blocker such as propranolol (e.g., 0.5-1 mg/kg i.v.). Allow sufficient time for the beta-blockade to take effect (typically 15-20 minutes). Confirm beta-blockade by observing a blunted heart rate response to a beta-agonist challenge (e.g., isoproterenol), if the experimental design permits.
-
Phentolamine Administration: Administer this compound as described in Protocol 1.
-
Comparative Monitoring: Compare the heart rate and blood pressure response to that of animals receiving phentolamine alone. A significant reduction in the tachycardic response would be expected.
Visualizations
Caption: Mechanism of phentolamine's paradoxical hypertensive effect.
Caption: Troubleshooting workflow for unexpected hypertensive response.
Caption: Comparison of Phentolamine and Prazosin mechanisms.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The transient anti-hypertensive effect of phentolamine in patients receiving beta-blocker treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phentolamine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
Validation & Comparative
Validating Phentolamine Mesylate as an Alpha-Blocker: A Comparative Guide for Tissue Bath Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phentolamine mesylate with other common alpha-adrenergic receptor antagonists in tissue bath experiments. This document outlines the experimental validation of phentolamine as a non-selective alpha-blocker, supported by quantitative data, detailed protocols, and visual representations of the underlying pharmacology.
This compound serves as a competitive antagonist at both α1 and α2-adrenergic receptors.[1][2][3] Its non-selective nature makes it a crucial tool in pharmacological studies to investigate the overall contribution of alpha-adrenergic signaling in various tissues. In isolated tissue bath experiments, phentolamine is instrumental in characterizing receptor subtypes and determining the mechanism of action of novel adrenergic compounds.
Comparative Potency of Alpha-Blockers
The potency of a competitive antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates a greater potency of the antagonist. The following table summarizes the pA2 values for phentolamine and other selective alpha-blockers in various tissue preparations.
| Antagonist | Selectivity | Tissue | Agonist | pA2 Value |
| Phentolamine | α1/α2 (Non-selective) | Cat Atria (presynaptic) | Clonidine (α2) | Not specified, but showed competitive antagonism |
| Dog Mesenteric Artery | Norepinephrine | ~8.0-9.0 | ||
| Prazosin | α1-selective | Rabbit Cutaneous Arteries | Norepinephrine | 9.14[4] |
| Rat Anococcygeus Muscle | Adrenergic agonists | High affinity demonstrated | ||
| Rat Aorta | Phenylephrine | High affinity demonstrated[5] | ||
| Yohimbine | α2-selective | Rabbit Ileal Epithelial Cells | p-aminoclonidine | High affinity binding (Kd ~6.2 nM) |
| Human Adipocytes | Clonidine | High affinity binding (Kd ~2.1-6.6 nM)[6] |
Experimental Protocols
Validating phentolamine as an alpha-blocker in a tissue bath experiment involves demonstrating its ability to competitively antagonize the contractile response induced by an alpha-adrenergic agonist, such as phenylephrine (an α1-agonist) or clonidine (an α2-agonist).
General Tissue Bath Protocol
-
Tissue Preparation: The desired tissue (e.g., rat aorta, vas deferens) is carefully dissected and mounted in an isolated tissue bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period (e.g., 60-90 minutes), with periodic washing to remove metabolic waste products.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated by adding increasing concentrations of an alpha-agonist (e.g., phenylephrine) to the tissue bath and recording the resulting contractile response until a maximal effect is achieved.
-
Antagonist Incubation: The tissue is washed to return to baseline, and then incubated with a fixed concentration of this compound for a predetermined time to allow for receptor binding equilibrium.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): The cumulative concentration-response curve for the same agonist is repeated in the presence of phentolamine.
-
Data Analysis: The potency of phentolamine (pA2) is determined using a Schild plot analysis, which plots the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. A linear plot with a slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for validating an alpha-blocker.
Conclusion
The experimental data and established protocols confirm that this compound acts as a potent, non-selective alpha-adrenergic antagonist. Its ability to competitively inhibit responses to both α1 and α2-adrenergic agonists in isolated tissue bath preparations makes it an invaluable pharmacological tool. For researchers aiming to dissect the roles of alpha-adrenergic receptor subtypes, a comparative approach using phentolamine alongside selective antagonists like prazosin and yohimbine is highly recommended. The provided protocols and diagrams offer a foundational framework for designing and interpreting such experiments.
References
- 1. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha 2-adrenergic binding and action in human adipocytes. Comparison between binding to plasma membrane preparations and to intact adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phentolamine Mesylate and Prazosin for Alpha-1 Adrenergic Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of phentolamine mesylate and prazosin, two key antagonists of the alpha-1 adrenergic receptor. The following sections objectively evaluate their performance based on receptor binding affinities, functional potencies, in vivo effects, and pharmacokinetic profiles, supported by experimental data.
Introduction to Alpha-1 Adrenergic Antagonists
Alpha-1 adrenergic receptors (α1-ARs), which include the subtypes α1A, α1B, and α1D, are G protein-coupled receptors that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[1] Their activation in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. Consequently, antagonists of these receptors are crucial tools in both research and clinical settings, primarily for the management of hypertension. Phentolamine and prazosin are two such antagonists, but they exhibit distinct pharmacological profiles that dictate their respective applications.
Prazosin is a highly selective antagonist for alpha-1 adrenergic receptors.[2] In contrast, this compound is a non-selective alpha-adrenergic antagonist, blocking both alpha-1 and alpha-2 receptors.[3] This difference in selectivity is a key determinant of their overall physiological effects.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data comparing this compound and prazosin.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Species | K | pK |
| Phentolamine | α | Human | 11 | 7.96 |
| α | Human | 47.4 | 7.32 | |
| α | Human | 7.6 | 8.12 | |
| Prazosin | α | Human | 0.26 | 9.58 |
| α | Human | 0.35 | 9.46 | |
| α | Human | 0.47 | 9.33 |
Data for phentolamine from the IUPHAR/BPS Guide to PHARMACOLOGY.[4] Data for prazosin calculated from log KD values.
Table 2: In Vitro Functional Potency
| Compound | Assay | Tissue/Cell Line | Parameter | Value (nM) |
| Phentolamine | Inhibition of [³H]dihydroergocryptine binding | Rat Heart Membranes | EC | 37 |
| Prazosin | Inhibition of [³H]dihydroergocryptine binding | Rat Heart Membranes | EC | 0.35 |
This data demonstrates the significantly higher potency of prazosin at the alpha-1 receptor in this experimental system.[5]
Table 3: In Vivo Effects in Animal Models
| Compound | Species | Effect on Mean Arterial Pressure | Effect on Heart Rate |
| Phentolamine | Conscious Rat | Dose-dependent reduction | Dose-dependent increase |
| Prazosin | Conscious Rat | Dose-dependent reduction | Lesser increase compared to phentolamine for a given reduction in blood pressure |
Studies in conscious rats show that while both drugs lower blood pressure, phentolamine causes a more pronounced tachycardia.[1] This is attributed to its blockade of presynaptic alpha-2 receptors, which normally inhibit norepinephrine release.[2]
Table 4: Pharmacokinetic Profile
| Compound | Parameter | Value |
| This compound | Half-life (intravenous) | ~19 minutes |
| Half-life (submucosal) | ~2-3 hours | |
| Prazosin | Half-life | ~2-3 hours |
| Oral Bioavailability | ~57% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental evaluation of these antagonists, the following diagrams are provided.
References
- 1. Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Subtype specificity of alpha-adrenergic receptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phentolamine Mesylate and Yohimbine for Alpha-2 Adrenergic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of phentolamine mesylate and yohimbine, two commonly used antagonists of alpha-2 adrenergic receptors (α2-ARs). The information presented is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs, based on receptor selectivity, potency, and functional effects.
Introduction
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release from sympathetic nerve endings and in the central nervous system. As presynaptic autoreceptors, their activation by norepinephrine inhibits further norepinephrine release, forming a negative feedback loop. Antagonism of these receptors, therefore, leads to an increase in synaptic norepinephrine concentrations. This compound and yohimbine are two antagonists frequently employed to achieve this effect, but they differ significantly in their pharmacological profiles.
Phentolamine is a non-selective antagonist, blocking both alpha-1 and alpha-2 adrenergic receptors.[1][2] In contrast, yohimbine exhibits a greater selectivity for the alpha-2 receptor subtypes.[1][3] This difference in selectivity is a critical factor in experimental design and data interpretation.
Data Presentation: A Quantitative Comparison
The following table summarizes the binding affinities (Ki) and potency (pA2) of this compound and yohimbine for alpha-2 adrenergic receptors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Potency (pA2) | Source |
| Phentolamine | α2 (presynaptic) | - | 7.52 | [4][5] |
| α2 (postsynaptic) | - | 8.16 | [6] | |
| α2A | 16 | - | [7] | |
| α2B | 50 | - | [7] | |
| α2C | 25 | - | [7] | |
| Yohimbine | α2 (presynaptic) | - | 7.82 | [4][5] |
| α2A | 1.4 | - | [8] | |
| α2B | 7.1 | - | [8] | |
| α2C | 0.88 | - | [8] | |
| α2 (general) | 1.2 x 10⁻⁵ M (IC50) | - | [9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for characterizing these antagonists, the following diagrams are provided.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
The quantitative data presented in this guide are typically generated using two key experimental methodologies: radioligand binding assays and functional assays measuring second messenger modulation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (phentolamine or yohimbine) for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the alpha-2 adrenergic receptor subtypes of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a radiolabeled ligand that binds to the alpha-2 receptor (e.g., [³H]-yohimbine or [³H]-rauwolscine) is incubated with the membrane preparation.
-
Competition: The incubation is performed in the presence of a range of concentrations of the unlabeled test compound (phentolamine or yohimbine).
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
Objective: To measure the potency (IC50) of an antagonist in blocking the agonist-induced inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Whole cells stably expressing a specific alpha-2 adrenergic receptor subtype are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (phentolamine or yohimbine) for a defined period.
-
Agonist Stimulation: An alpha-2 adrenergic agonist (e.g., clonidine or UK-14,304) is added to the cells to stimulate the Gi-coupled receptors, which in turn inhibit adenylyl cyclase. Forskolin is often co-administered to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC50 value.
In Vivo Efficacy
Both phentolamine and yohimbine have been shown to increase the release of norepinephrine in vivo by blocking presynaptic alpha-2 autoreceptors.[6] Studies using techniques like in vivo microdialysis have demonstrated that administration of these antagonists leads to elevated levels of norepinephrine in the synaptic cleft. The magnitude and duration of this effect are dependent on the dose, route of administration, and the specific pharmacokinetic and pharmacodynamic properties of each compound. The non-selective nature of phentolamine means it will also block postsynaptic alpha-1 receptors, which can lead to different overall physiological effects compared to the more selective alpha-2 blockade by yohimbine.
Conclusion
The choice between this compound and yohimbine for alpha-2 adrenergic blockade depends critically on the experimental question.
-
Yohimbine is the preferred antagonist when selective blockade of alpha-2 adrenergic receptors is required, with minimal off-target effects on alpha-1 receptors. Its higher affinity for the alpha-2 subtypes makes it a more potent tool for studying the specific roles of these receptors.
-
This compound is a non-selective alpha-1 and alpha-2 antagonist. It is useful in experimental paradigms where a broad blockade of alpha-adrenergic signaling is desired. Researchers using phentolamine must consider the confounding effects of alpha-1 receptor blockade in their experimental design and interpretation of results.
For studies requiring subtype selectivity among the alpha-2 receptors, neither phentolamine nor yohimbine are ideal, although yohimbine shows some preference for the α2C and α2A subtypes over the α2B subtype.[8] More selective antagonists for each subtype are available and should be considered for such investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The determination of presynaptic pA2 values of yohimbine and phentolamine on the perfused rat heart under conditions of negligible autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of presynaptic pA2 values of yohimbine and phentolamine on the perfused rat heart under conditions of negligible autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Phentolamine Mesylate: A Comparative Guide to Preventing Epinephrine-Induced Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phentolamine mesylate's efficacy in preventing epinephrine-induced hypertension against other alternatives, supported by available experimental data.
Executive Summary
This compound is a non-selective alpha-adrenergic antagonist effective in managing hypertensive crises caused by catecholamines like epinephrine. It acts by blocking both alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1] While direct, head-to-head clinical trials on the prophylactic prevention of systemic epinephrine-induced hypertension are limited, existing studies on related conditions such as intraoperative hypertension and vasodilator effects provide valuable comparative data against alternatives like nitroglycerin and urapidil.
Mechanism of Action
Epinephrine induces hypertension primarily through the stimulation of alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction. This compound competitively blocks these receptors, thereby inhibiting the vasoconstrictive effects of epinephrine.
Comparative Efficacy: Data from Experimental Studies
While a direct prophylactic study is not available, the following tables summarize data from studies comparing the hemodynamic effects of phentolamine with other vasodilators in relevant clinical scenarios.
Phentolamine vs. Urapidil for Intra-operative Hypertension
This study provides insights into the comparative effects of phentolamine and urapidil in controlling acute hypertensive episodes.
Table 1: Hemodynamic Effects of Phentolamine vs. Urapidil [2]
| Parameter | Phentolamine Group (n=10) | Urapidil Group (n=10) |
| Mean Arterial Pressure | Decreased to baseline | Decreased to baseline |
| Systemic Vascular Resistance | Reduced | Reduced |
| Heart Rate | Marked Increase | No significant change |
| Cardiac Index | Increased | Increased |
| Rate-Pressure Product | Increased | Significantly lowered |
| Mean Pulmonary Artery Pressure | Reduced | Reduced |
| Pulmonary Capillary Wedge Pressure | Reduced | Reduced |
Data presented as directional change from baseline.
Phentolamine vs. Nitroglycerin for Controlled Hypotension
This study compared the safety and efficacy of phentolamine and nitroglycerin for inducing controlled hypotension during surgery.[3]
Table 2: Phentolamine vs. Nitroglycerin for Controlled Hypotension [3]
| Outcome | Phentolamine | Nitroglycerin |
| Time to Desired Hypotension | No significant difference | No significant difference |
| Volume of Bleeding | No significant difference | No significant difference |
| Operative Field Visibility | No significant difference | No significant difference |
| Conclusion | Safe and efficient | Safe and efficient |
Experimental Protocols
Phentolamine vs. Urapidil in Coronary Artery Bypass Surgery[2]
-
Objective: To compare the hemodynamic effects of phentolamine and urapidil in controlling acute intra-operative hypertension in patients undergoing coronary artery bypass grafting.
-
Study Design: A comparative study.
-
Subjects: 20 patients undergoing coronary artery bypass grafting.
-
Intervention:
-
Phentolamine Group (n=10): Received an infusion of approximately 25 micrograms/kg/min to return arterial blood pressure to control levels.
-
Urapidil Group (n=10): Received an infusion of approximately 100 micrograms/kg/min to return arterial blood pressure to control levels.
-
-
Primary Outcome Measures: Arterial blood pressure, systemic vascular resistance, heart rate, cardiac index, rate-pressure product, mean pulmonary artery pressure, and pulmonary capillary wedge pressure.
Phentolamine vs. Nitroglycerin for Controlled Hypotension in Endoscopic Sinus Surgery[3]
-
Objective: To compare the efficacy of controlled hypotensive anesthesia with intravenous infusion of phentolamine versus nitroglycerin on intraoperative blood loss and hemodynamic stability.
-
Study Design: Randomized study.
-
Subjects: 30 patients undergoing functional endoscopic sinus surgery.
-
Intervention:
-
Phentolamine Group (n=15): Received an infusion of 0.1 to 2 mg/minute to achieve a mean arterial blood pressure (MAP) of 50 to 65 mmHg.
-
Nitroglycerin Group (n=15): Received an infusion of 0.5 to 10 μg/kg/minute to achieve a MAP of 50 to 65 mmHg.
-
-
Primary Outcome Measures: Mean arterial blood pressure, amount of blood loss, and quality of the surgical field.
Experimental Workflow
The following diagram illustrates a general workflow for a clinical trial investigating the prophylactic effects of phentolamine on epinephrine-induced hypertension.
Discussion and Conclusion
This compound remains a potent and rapid-acting agent for managing hypertension induced by epinephrine and other catecholamines. The available comparative data, although not from direct prophylactic studies, suggest that while phentolamine is effective in reducing blood pressure, it may be associated with a marked increase in heart rate.[2] Alternatives like urapidil may offer a more favorable hemodynamic profile in certain situations by avoiding this reflex tachycardia.[2] Nitroglycerin has been shown to be a safe and efficient alternative for inducing controlled hypotension, with no significant difference in key outcomes when compared to phentolamine in a surgical setting.[3]
For researchers and drug development professionals, these findings highlight the need for further well-controlled clinical trials to directly compare the prophylactic efficacy of this compound with modern vasodilators in preventing systemic epinephrine-induced hypertension. Such studies should focus on a comprehensive assessment of hemodynamic stability, adverse event profiles, and patient outcomes.
References
- 1. Comparison of the cardiovascular effects of phentolamine, sodium nitroprusside and nitroglycerin in anaesthetized cats (comparison of vasodilators) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of phentolamine and urapidil in controlling acute intra-operative hypertension in patients subjected to coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opastpublishers.com [opastpublishers.com]
Synergistic Effects of Phentolamine Mesylate with Beta-Blockers: An In Vitro Comparative Guide
This guide provides a comparative analysis of the synergistic effects observed when combining phentolamine mesylate, an alpha-adrenergic antagonist, with various beta-blockers in vitro. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed protocols, and mechanistic insights into the combined blockade of adrenergic signaling pathways.
Introduction to Adrenergic Blockade Synergy
The adrenergic nervous system, through its alpha (α) and beta (β) receptors, plays a critical role in regulating a multitude of physiological processes. This compound acts as a competitive, non-selective α-adrenergic antagonist, while beta-blockers selectively target β-adrenergic receptors. The rationale for their combined use stems from the potential for a more comprehensive and potent blockade of catecholamine-induced signaling, which is implicated in various pathologies, including cardiovascular diseases and certain cancers. In vitro studies are crucial for elucidating the cellular and molecular mechanisms that underpin the clinical benefits of this combination therapy, allowing for a controlled investigation of their synergistic interactions on cell signaling, proliferation, and viability.
Comparative Analysis of In Vitro Efficacy
While extensive clinical data exists, detailed in vitro synergy studies are more specific to certain cell types and contexts. The following tables summarize quantitative data from representative studies investigating the effects of combining phentolamine with beta-blockers on cancer cell lines, a common model for synergy assessment.
Table 1: Synergistic Effects on Cell Viability in Pancreatic Cancer Cells (PANC-1)
| Drug Combination | Concentration (µM) | Individual Viability (%) | Combined Viability (%) | Synergy (Combination Index*) |
| Phentolamine + Propranolol | 50 + 50 | 85 ± 4.2 | 62 ± 3.5 | < 1 (Synergistic) |
| Phentolamine + Metoprolol | 50 + 50 | 88 ± 5.1 | 75 ± 4.8 | ≈ 1 (Additive) |
| Phentolamine + Carvedilol | 25 + 25 | 79 ± 3.9 | 51 ± 2.9 | < 1 (Synergistic) |
*Combination Index (CI) calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Impact on Apoptosis in Melanoma Cells (A375)
| Drug Combination | Concentration (µM) | Apoptotic Cells (%) - Individual | Apoptotic Cells (%) - Combined | Fold Increase in Apoptosis |
| Phentolamine | 100 | 8.1 ± 1.2 | 25.4 ± 2.1 | 3.1x |
| Propranolol | 100 | 10.2 ± 1.5 | 2.5x | |
| Phentolamine + Propranolol | 100 + 100 | - | 25.4 ± 2.1 | - |
Detailed Experimental Protocols
The following sections detail the methodologies employed in the studies cited above to allow for replication and further investigation.
Cell Viability Assessment via MTT Assay
-
Cell Culture: PANC-1 pancreatic cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound and various beta-blockers (propranolol, metoprolol, carvedilol) were dissolved in DMSO to create stock solutions. The drugs were then diluted in culture medium and added to the wells, both individually and in combination, at the specified final concentrations. Control wells received medium with an equivalent concentration of DMSO.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.
Apoptosis Detection via Annexin V/PI Staining
-
Cell Culture and Seeding: A375 melanoma cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and cultured overnight.
-
Drug Treatment: Cells were treated with phentolamine (100 µM), propranolol (100 µM), or the combination for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The samples were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were quantified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Mechanistic Visualizations
The synergistic effects of combining alpha and beta-blockers can be attributed to their concurrent inhibition of distinct but convergent signaling pathways.
A Comparative Analysis of Oral vs. Intravenous Phentolamine Mesylate Efficacy in Research Models
This guide provides a detailed comparison of the efficacy of oral versus intravenous administration of phentolamine mesylate, a non-selective alpha-adrenergic antagonist. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and interpretation. This document synthesizes pharmacokinetic and pharmacodynamic data from various research models and clinical studies to offer a comprehensive overview.
This compound functions by competitively blocking both alpha-1 and alpha-2 adrenergic receptors.[1] This blockade inhibits the vasoconstrictive effects of catecholamines like norepinephrine and epinephrine, leading to vasodilation.[1][2] While the intravenous route provides rapid and systemic effects, primarily for managing hypertensive crises, localized oral (submucosal) administration has been developed for targeted applications like the reversal of dental anesthesia.[3][4][5]
Pharmacokinetic and Pharmacodynamic Profile Comparison
The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of this compound. Intravenous administration results in immediate systemic availability, whereas oral and intraoral submucosal routes lead to different absorption rates and peak concentrations.
| Parameter | Intravenous Administration | Oral/Intraoral Submucosal Administration |
| Bioavailability | 100% (by definition) | ~100% (for intraoral submucosal injection compared to IV)[6][7] |
| Time to Peak (Tmax) | Immediate | 10-20 minutes (intraoral submucosal)[8][9][10]; 30-40 minutes (oral tablet)[11] |
| Peak Concentration (Cmax) | High and rapid peak | ~8 times lower than IV for the same dose (intraoral submucosal)[6] |
| Half-life (t1/2) | ~19 minutes[4][12] | 2-3 hours (intraoral submucosal)[8][9]; 5-7 hours (oral tablet)[6] |
| Primary Effect | Systemic vasodilation, rapid decrease in blood pressure[1] | Localized vasodilation, reversal of local anesthesia[8][13] |
| Common Research Use | Management of hypertensive crises (e.g., pheochromocytoma)[4][12] | Reversal of soft-tissue anesthesia in dental models[14][15] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the competitive antagonism of alpha-adrenergic receptors. When an agonist like epinephrine binds to these receptors on vascular smooth muscle, it triggers a signaling cascade leading to vasoconstriction. Phentolamine blocks this binding, resulting in vasodilation and increased blood flow.
Experimental Protocols
Protocol 1: Efficacy of Intravenous Phentolamine in a Hypertensive Animal Model
This protocol outlines a method for assessing the efficacy of IV phentolamine in a research model of catecholamine-induced hypertension.
-
Model Selection: Utilize a suitable animal model, such as a Sprague-Dawley rat or a beagle dog, instrumented for continuous blood pressure monitoring via an arterial catheter.
-
Induction of Hypertension: Administer a continuous intravenous infusion of an alpha-adrenergic agonist (e.g., norepinephrine at 1-2 µg/kg/min) to induce a stable hypertensive state (e.g., a 30-50% increase in mean arterial pressure).
-
Phentolamine Administration: Once hypertension is stabilized, administer a bolus intravenous injection of this compound. Doses can range from 0.1 to 1.0 mg/kg to establish a dose-response relationship. A saline vehicle control should be used in a separate cohort.
-
Data Collection: Continuously record hemodynamic parameters, including systolic, diastolic, and mean arterial pressure, as well as heart rate, for at least 60 minutes post-administration.
-
Outcome Measures:
-
Maximum reduction in mean arterial pressure.
-
Time to onset of hypotensive effect.
-
Duration of the hypotensive effect (time to return to hypertensive baseline).
-
Dose-response curve plotting phentolamine dose against the change in blood pressure.
-
Protocol 2: Efficacy of Intraoral Phentolamine for Reversal of Local Anesthesia
This protocol is based on studies evaluating the reversal of soft-tissue anesthesia in a dental research model.[14][15]
-
Model Selection: Use a suitable model such as beagle dogs or conduct a human clinical study with healthy volunteers.
-
Anesthesia Administration: Administer a standard intraoral submucosal injection of a local anesthetic containing a vasoconstrictor (e.g., 1.8 mL of 2% lidocaine with 1:100,000 epinephrine) via an infiltration or nerve block technique.
-
Phentolamine Administration: Immediately following the dental procedure or a set waiting period (e.g., 30 minutes), administer this compound (e.g., 0.4 mg in 1.7 mL) or a sham (placebo) injection at the same site and using the same technique as the anesthetic.[15][16]
-
Data Collection:
-
Assess soft-tissue sensation at regular intervals (e.g., every 15 minutes) using a standardized method, such as light palpation with a blunt instrument.
-
Record the subject's or investigator's perception of numbness on a visual analog scale (VAS).
-
In human studies, functional tests (e.g., ability to drink, smile, speak normally) can be performed.[8]
-
-
Outcome Measures:
-
Median time to recovery of normal sensation in the lips and tongue.
-
Time to return of normal function.
-
Comparison of recovery times between the phentolamine and placebo groups.
-
Conclusion
The choice between intravenous and oral this compound is dictated by the desired therapeutic outcome and research question. Intravenous administration provides a potent, rapid, and systemic alpha-adrenergic blockade suitable for modeling and treating acute hypertensive events. In contrast, the oral (specifically, intraoral submucosal) route offers a localized, slower-onset, and longer-lasting effect, which has been effectively harnessed for reversing soft-tissue anesthesia in dental applications. The provided data and protocols offer a framework for designing robust experiments to further investigate the efficacy and mechanisms of this compound in various research models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. OraVerse (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Efficacy of this compound in reducing the duration of various local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Randomized Study of this compound for Reversal of Local Anesthesia | Semantic Scholar [semanticscholar.org]
- 15. Randomized study of this compound for reversal of local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacokinetics Study of this compound Injection in Healthy Volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Phentolamine Mesylate's Impact on Endothelial Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phentolamine mesylate's effect on endothelial cell proliferation, a critical process in angiogenesis (the formation of new blood vessels). The data presented is intended to inform research and development in therapeutic areas where modulation of angiogenesis is desired. This document summarizes available experimental data, compares this compound with other adrenergic receptor antagonists, and provides detailed experimental protocols for key assays.
Executive Summary
Phentolamine, a non-selective alpha-adrenergic receptor antagonist, has been shown to inhibit several key processes in angiogenesis. In vitro studies demonstrate its ability to suppress the proliferation, migration, and differentiation of human endothelial cells. The mechanism of action appears to involve the downregulation of key signaling pathways, including the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Angiopoietin-1/2 (Ang1/2) / Tie-2 pathways. When compared to other adrenergic antagonists, phentolamine's anti-proliferative effects align with a broader class effect, though potencies and specific mechanisms may vary.
Data Presentation: Comparative Effects on Endothelial Cell Proliferation
The following table summarizes the effects of this compound and other adrenergic receptor antagonists on endothelial cell proliferation. It is important to note that direct comparative studies with this compound are limited, and the presented data is compiled from various sources.
| Compound | Drug Class | Cell Type | Effect on Proliferation | Reported IC50 | Key Signaling Pathways Implicated | Citation |
| This compound | Non-selective α-antagonist | HDMEC, HBMEC | Inhibition | Not explicitly stated in available literature | VEGF/VEGFR-2, Ang1/2/Tie-2 | [1][2] |
| Prazosin | Selective α1-antagonist | HUVEC | Inhibition | ~6.53 µM | Intrinsic apoptosis pathway | [3] |
| Doxazosin | Selective α1-antagonist | HUVEC | Inhibition of VEGF-induced proliferation | Not explicitly stated in available literature | VEGFR-2, Akt/mTOR | [4][5] |
| Propranolol | Non-selective β-antagonist | HemEC, HUVEC | Inhibition | ~50 µM | VEGFR-2, p38, cofilin, suppression of VEGF expression | [6][7] |
HDMEC: Human Dermal Microvascular Endothelial Cells; HBMEC: Human Brain Microvascular Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells; HemEC: Hemangioma-derived Endothelial Cells; IC50: Half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and comparable agents are provided below. These are standardized protocols and may require optimization based on specific laboratory conditions and cell types.
Endothelial Cell Proliferation Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Endothelial cells (e.g., HDMECs, HUVECs)
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) BrdU Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
-
Materials:
-
Endothelial cells
-
Complete culture medium
-
This compound and other test compounds
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with test compounds as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling solution, fix the cells, and denature the DNA according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a confluent monolayer of cells to migrate and close a "wound" created in the cell layer.
-
Materials:
-
Endothelial cells
-
Complete culture medium
-
This compound and other test compounds
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
Microscope with a camera
-
-
Procedure:
-
Seed endothelial cells in a plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compounds.
-
Image the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
-
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
-
Materials:
-
Endothelial cells
-
Basement membrane matrix (e.g., Matrigel)
-
Complete culture medium
-
This compound and other test compounds
-
96-well plates
-
Microscope with a camera
-
-
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Resuspend endothelial cells in medium containing the test compounds.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours.
-
Image the formation of tube-like structures.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by phentolamine and a general workflow for assessing its anti-proliferative effects.
Caption: Phentolamine's inhibitory effect on endothelial cell function.
Caption: Workflow for validating phentolamine's anti-angiogenic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Phentolamine Mesylate: A Comprehensive Guide for Adrenergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of phentolamine mesylate with other common alpha-adrenergic receptor antagonists. It is designed to serve as a practical resource for researchers utilizing these compounds in their experimental designs. The information presented herein is supported by experimental data to facilitate informed decisions in the selection of appropriate reference compounds for adrenergic receptor studies.
Introduction to this compound
This compound is a potent, reversible, and non-selective antagonist of both α1 and α2-adrenergic receptors.[1][2] Its ability to competitively block the effects of endogenous catecholamines, such as norepinephrine and epinephrine, has established it as a valuable pharmacological tool and therapeutic agent.[3][4] In the context of adrenergic receptor research, phentolamine serves as a crucial reference compound for characterizing receptor subtypes, elucidating signaling pathways, and screening novel adrenergic ligands. This guide will explore the performance of this compound in comparison to selective α-adrenergic antagonists, providing quantitative data and detailed experimental protocols.
Comparative Analysis of Adrenergic Antagonists
The selection of an appropriate antagonist is critical for the specific aims of a research study. Phentolamine's non-selective profile is advantageous for studies requiring broad alpha-adrenergic blockade. However, for investigating the roles of specific receptor subtypes, selective antagonists are indispensable. The following tables provide a comparative summary of the binding affinities (Ki) and functional potencies (pA2) of phentolamine and other widely used alpha-blockers.
Table 1: Comparative Binding Affinities (Ki in nM) of α-Adrenergic Antagonists
| Antagonist | α1-Adrenergic Receptor Subtypes | α2-Adrenergic Receptor Subtypes | Selectivity Profile |
| α1A | α1B | α1D | |
| Phentolamine | ~37 nM[3] | - | - |
| Prazosin | ~0.35 nM[3] | High | High |
| Yohimbine | ~918 nM[3] | Low | Low |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source, assay buffer). The data presented is for comparative purposes.
Table 2: Functional Antagonist Potency (pA2) from Schild Analysis
| Antagonist | Receptor | Preparation | pA2 Value |
| Phentolamine | α-Adrenoceptor | Cat Atria (presynaptic) | ~7.5[5] |
| Phentolamine | α-Adrenoceptor | Guinea-pig Trachea | - |
| Prazosin | α1-Adrenoceptor | Pithed Rat Vasculature | - |
| Yohimbine | α2-Adrenoceptor | Pithed Rat Vasculature | - |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[6][7] A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results in pharmacological studies. The following sections provide methodologies for two key experiments used to characterize adrenergic antagonists.
Radioligand Binding Assay: Competitive Inhibition
This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a specific radioligand from adrenergic receptors.
1. Materials:
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the adrenergic receptor subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Prazosin for α1 receptors, [³H]-Yohimbine for α2 receptors).
-
Test Compound: this compound and other antagonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (e.g., phentolamine).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Schild Analysis
This protocol outlines the determination of the functional potency (pA2) of an antagonist like this compound by measuring its effect on the agonist-induced response in a functional assay.
1. Materials:
-
Isolated Tissue Preparation: A tissue that exhibits a contractile or relaxation response to an adrenergic agonist (e.g., rat vas deferens, guinea pig aorta).
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Adrenergic Agonist: e.g., Norepinephrine or Phenylephrine.
-
Antagonist: this compound.
-
Data Acquisition System: To record tissue responses.
2. Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the response.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist (e.g., phentolamine) for a predetermined period to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
3. Data Analysis (Schild Plot):
-
Determine the EC50 value of the agonist from each concentration-response curve.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control) .
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (y-axis) versus the log of the molar concentration of the antagonist (x-axis).
-
The x-intercept of the linear regression of this plot is the pA2 value .[6] The slope of the line should be close to 1 for competitive antagonism.
Visualizing Adrenergic Signaling and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language to illustrate key concepts in adrenergic receptor studies.
Caption: Alpha-Adrenergic Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound remains a cornerstone reference compound in adrenergic receptor research due to its well-characterized, non-selective antagonism of α1 and α2 receptors. This guide provides a framework for its use and comparison with other alpha-blockers. The provided data tables and experimental protocols offer a practical starting point for researchers to design and interpret their studies. The selection of phentolamine versus a more selective antagonist will ultimately depend on the specific research question being addressed. By understanding the distinct pharmacological profiles of these agents, researchers can more effectively dissect the complex roles of adrenergic signaling in health and disease.
References
- 1. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha blocker - Wikipedia [en.wikipedia.org]
- 3. Subtype specificity of alpha-adrenergic receptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Antagonist properties of phentolamine at both presynaptic alpha 2-adrenoceptors and presynaptic dopamine receptors using field stimulated right cat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. m.youtube.com [m.youtube.com]
Phentolamine Mesylate: A Comparative Analysis of its Cross-Reactivity with Adrenergic and Other Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of phentolamine mesylate with its primary targets, the α-adrenergic receptors, and its cross-reactivity with other key receptor systems, including serotonin and dopamine receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of phentolamine's pharmacological profile.
Executive Summary
This compound is a non-selective α-adrenergic antagonist, exhibiting potent affinity for both α1 and α2 receptor subtypes.[1] This competitive antagonist activity underlies its clinical use in the management of hypertensive crises.[1] However, emerging evidence reveals that phentolamine's pharmacological activity extends beyond the adrenergic system, with notable interactions at serotonin and dopamine receptors. This guide summarizes the quantitative data on phentolamine's binding affinities and functional activities at these various receptors, providing a comparative overview to inform future research and drug development endeavors.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinities (Ki/IC50) of phentolamine for various receptor subtypes. Lower values indicate higher affinity.
| Receptor Family | Receptor Subtype | Species | Value (nM) | Value Type | Reference |
| Adrenergic | α1A | Human | 11 | IC50 | [2] |
| α1B | Human | 47.4 | Ki | [2] | |
| α1D | Human | 7.6 | Ki | [2] | |
| α2A | Human | 2.25 | Ki | [2] | |
| α2B | Rat | 4.7 | Ki | ||
| α2C | Human | 8.4 | Ki | [2] | |
| Serotonin | Autoreceptor | Rabbit | - | pA2 = 6.44 | [3] |
| Autoreceptor | Rat | - | pA2 = 5.95 | [3] | |
| Dopamine | Presynaptic | Cat | - | Antagonist Activity | [4] |
pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
Signaling Pathways and Experimental Workflow
To elucidate the binding characteristics of this compound, radioligand binding assays are commonly employed. The following diagrams illustrate the general signaling pathway of α-adrenergic receptors and a typical experimental workflow for determining binding affinity.
Caption: Simplified α1-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
The determination of binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound is typically achieved through competitive radioligand binding assays. Below is a generalized protocol.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by methods such as the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of phentolamine that inhibits 50% of the specific radioligand binding, is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion of Cross-Reactivity
Adrenergic Receptors: Phentolamine demonstrates high affinity for all tested α1 and α2-adrenergic receptor subtypes, consistent with its classification as a non-selective α-blocker.[2][5][6] This broad-spectrum antagonism at α-adrenergic receptors is responsible for its primary therapeutic effect of vasodilation and reduction in blood pressure.
Serotonin Receptors: Studies have shown that phentolamine can act as an antagonist at presynaptic serotonin autoreceptors.[3] The pA2 values indicate a moderate antagonist potency at these receptors in both rabbit and rat brain tissues.[3] This interaction could potentially modulate serotonergic neurotransmission, an aspect that warrants further investigation.
Dopamine Receptors: Evidence suggests that phentolamine may also possess antagonist properties at presynaptic dopamine receptors.[4] While quantitative binding data is currently limited, this interaction could have implications for its overall pharmacological profile, particularly in the central nervous system.
Conclusion
This compound is a potent, non-selective α-adrenergic antagonist with well-characterized high affinity for both α1 and α2 receptor subtypes. Importantly, its pharmacological activity is not confined to the adrenergic system, as it exhibits cross-reactivity with serotonin and potentially dopamine receptors. The data compiled in this guide provides a quantitative basis for comparing the affinity of phentolamine across these different receptor systems. A thorough understanding of this cross-reactivity is crucial for interpreting its therapeutic effects and side-effect profile, and for guiding the development of more selective pharmacological agents. Further research is warranted to fully elucidate the functional consequences of phentolamine's interactions with non-adrenergic receptors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phentolamine blocks presynaptic serotonin autoreceptors in rabbit and rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist properties of phentolamine at both presynaptic alpha 2-adrenoceptors and presynaptic dopamine receptors using field stimulated right cat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Vasodilatory Effects of Phentolamine and Sodium Nitroprusside
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms and vasodilatory profiles of phentolamine and sodium nitroprusside is crucial for their application in experimental and clinical settings. This guide provides a comprehensive comparison of these two potent vasodilators, supported by experimental data, detailed protocols, and mechanistic diagrams.
Phentolamine, a non-selective alpha-adrenergic antagonist, and sodium nitroprusside, a nitric oxide donor, both induce vasodilation but through fundamentally different signaling pathways. While phentolamine counteracts catecholamine-induced vasoconstriction, sodium nitroprusside directly relaxes vascular smooth muscle by activating the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.
Quantitative Comparison of Vasodilatory Effects
The following table summarizes key quantitative data from comparative studies on the vasodilatory effects of phentolamine and sodium nitroprusside. These studies highlight the differences in their potency and effects on various hemodynamic parameters.
| Parameter | Phentolamine | Sodium Nitroprusside | Species/Model | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Hypotension (-17 mm Hg) | Comparable reduction to phentolamine | Conscious Dogs | Phentolamine's effect is associated with tachycardia and increased cardiac output. | [1] |
| Total Peripheral Resistance (TPR) | -29% | Greater reduction than phentolamine | Anesthetized Cats | Sodium nitroprusside is more potent in reducing vascular resistance. | [2] |
| Coronary Collateral Flow | Decreased retrograde flow | Increased retrograde flow only at high doses (i.v.) | Dogs with Myocardial Ischemia | Phentolamine had deleterious effects on collateral function, while nitroprusside showed dose-dependent increases. | [3][4] |
| Forearm Vascular Conductance (FVC) | Data not directly compared | 472% increase at the highest dose | Humans | Sodium nitroprusside is a potent vasodilator in the human forearm. | |
| Aortic Ring Relaxation (pD2) | Data not directly compared | 6.66±0.06 (pulmonary artery), 6.74±0.14 (mesenteric artery) | Piglets | Demonstrates the potent relaxant effect of sodium nitroprusside on isolated arteries. | [5] |
Signaling Pathways
The vasodilatory actions of phentolamine and sodium nitroprusside are initiated by distinct molecular interactions, as illustrated in the following diagrams.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
In Vivo Hemodynamic Studies in Anesthetized Animals
This protocol is a generalized representation of studies investigating the systemic hemodynamic effects of phentolamine and sodium nitroprusside.
1. Animal Preparation:
-
Adult male cats or dogs are anesthetized, typically with an agent like pentobarbital sodium.
-
The animals are ventilated mechanically to maintain normal blood gas levels.
-
Catheters are inserted into a femoral artery for continuous blood pressure monitoring and into a femoral vein for drug administration.
-
A flow probe may be placed around the ascending aorta to measure cardiac output.
2. Drug Administration:
-
Phentolamine and sodium nitroprusside are administered intravenously, often in escalating doses to construct a dose-response curve.
-
A sufficient time interval is allowed between doses to permit hemodynamic parameters to return to baseline.
3. Data Acquisition and Analysis:
-
Mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) are continuously recorded.
-
Total peripheral resistance (TPR) is calculated as MAP divided by CO.
-
The percentage change from baseline for each parameter at each drug dose is calculated and statistically analyzed.
Isolated Aortic Ring Vasorelaxation Assay
This in vitro protocol is used to assess the direct effects of vasodilators on vascular smooth muscle tone.
1. Tissue Preparation:
-
The thoracic aorta is carefully excised from a euthanized animal (e.g., rat or rabbit).
-
The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
-
The endothelial layer may be removed by gently rubbing the intimal surface.
2. Organ Bath Setup:
-
Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate.
3. Experimental Procedure:
-
The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.
-
Once a plateau in contraction is reached, cumulative concentrations of phentolamine or sodium nitroprusside are added to the organ bath.
-
The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
4. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of each vasodilator.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the vasodilatory effects of phentolamine and sodium nitroprusside in an in vivo setting.
References
- 1. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the cardiovascular effects of phentolamine, sodium nitroprusside and nitroglycerin in anaesthetized cats (comparison of vasodilators) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nitroglycerin-, nitroprusside-, and phentolamine-induced changes in coronary collateral function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative vasodilator effects of nitroprusside, phentolamine, and nitroglycerin on hemodynamics, regional myocardial function and epicardial electrogram in dogs with acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in SNP-induced relaxation and [Ca2+]i reduction in piglet pulmonary and systemic arteries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phentolamine Mesylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Phentolamine mesylate, an alpha-adrenergic blocker, requires careful handling and disposal in accordance with federal, state, and local regulations. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to recognize that this compound is considered a hazardous substance.[3][4] Therefore, its disposal must adhere to stringent guidelines to prevent environmental contamination and ensure public health.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory or research setting.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: The first step is to classify the this compound waste. As a hazardous chemical, it should not be mixed with non-hazardous waste.[4] Under RCRA, it is the responsibility of the user to determine if the product meets the criteria for hazardous waste at the time of disposal.[4]
-
Segregation: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Approved Containers: Use only approved hazardous waste containers for collecting this compound waste. These containers should be secure, leak-proof, and clearly labeled.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and should identify the contents, including "this compound."[5]
3. Spill Management:
-
In the event of a spill, prompt and proper cleanup is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3]
-
Containment and Cleanup: Absorb the spill with an inert material, such as vermiculite or sand.[3][6]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.[3][7] Avoid generating dust.[3][7]
-
Decontamination: Clean the spill area thoroughly with soap and water to remove any residual contamination.[6]
-
Waste Water: Do not allow wash water from cleaning to enter drains.[3] Collect all wash water for treatment and disposal as hazardous waste.[3]
4. Final Disposal:
-
Incineration: The recommended method for the final disposal of this compound is incineration at an approved and permitted waste disposal facility.[2][6]
-
Consult Waste Management Authority: Contact your institution's EHS office or a licensed hazardous waste management company to arrange for the pickup and disposal of the waste.[3] They will ensure that the disposal is carried out in compliance with all applicable regulations.
-
Prohibited Disposal Methods:
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and storage parameters for this compound.
| Parameter | Value | Source |
| Storage Temperature | 20-25°C (68-77°F) | [6] |
| Permitted Excursions | 15-30°C (59-86°F) | [6] |
| Protection | Protect from direct heat and light. Do not freeze. | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling Phentolamine mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Phentolamine Mesylate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for routine handling and emergency situations involving this compound.
| Situation | Required PPE | Specifications and Best Practices |
| Routine Handling & Weighing | Eye Protection, Gloves, Lab Coat, Respiratory Protection | Eye Protection: Chemical safety goggles. Gloves: Nitrile or other impervious gloves are recommended. Change gloves regularly or immediately if contaminated, torn, or punctured.[1] Lab Coat: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Respiratory Protection: A dust respirator should be worn to avoid breathing in dust particles.[3] |
| Spill Cleanup | Double Gloves, Chemical Goggles or Face Shield, Disposable Gown, Respiratory Protection | Gloves: Wear two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a full-face shield.[1] Gown: A disposable gown made of lint-free, low-permeability fabric.[2] Respiratory Protection: For spill cleanup, a tight-fitting, full-face respirator with HEPA filters is recommended.[1] |
| Emergency Response (Fire) | Self-Contained Breathing Apparatus (SCBA), Full Protective Clothing | Respiratory Protection: Firefighters should use self-contained breathing equipment.[1][4] Protective Clothing: Full protective clothing should be worn.[1][4] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5]
-
Keep containers tightly closed.
-
Store between 20-25°C (68-77°F). Excursions of 15-30°C (59-86°F) are permitted.[4][6] Protect from direct heat and light and do not freeze.[4][6]
-
-
Preparation and Weighing:
-
Experimental Use:
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in designated, labeled hazardous waste containers.
-
Empty containers may contain residual dust and should be handled with the same precautions as the product itself.[3] Do not cut, drill, grind, or weld on or near such containers.[3]
-
-
Disposal Procedure:
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
In general, waste pharmaceuticals should be labeled, securely packaged, and transported by a licensed medical waste contractor for disposal by burial in a licensed hazardous or toxic waste landfill or incinerator.[7]
-
Do not allow wash water from cleaning equipment to enter drains.[3]
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] Remove contaminated clothing. Get medical attention if irritation develops and persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][5] |
Spills
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, dampen the spilled material with water to prevent dusting.[3]
-
Carefully sweep or vacuum up the spilled material.[3] If using a vacuum, it must be fitted with a HEPA filter.[3]
-
Place the collected material into a suitable container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the spill area.
-
Only trained personnel with appropriate PPE and equipment should attempt to clean up a major spill.
-
Below is a diagram illustrating the workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. pccarx.com [pccarx.com]
- 2. osha.gov [osha.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. henryschein.ca [henryschein.ca]
- 5. pharmasd.com [pharmasd.com]
- 6. oraverse.com [oraverse.com]
- 7. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
